molecular formula C8H7N3O B3054041 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde CAS No. 57805-99-9

3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Cat. No.: B3054041
CAS No.: 57805-99-9
M. Wt: 161.16 g/mol
InChI Key: YBSPMUOAPFEBPP-UHFFFAOYSA-N
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Description

3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[4,5-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-7-4-9-3-2-6(7)10-8(11)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPMUOAPFEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481911
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57805-99-9
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Imperative for Novel Heterocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with significant therapeutic promise is a paramount objective. Among these, nitrogen-containing heterocyclic systems have consistently demonstrated their value as privileged scaffolds, capable of interacting with a wide array of biological targets with high affinity and specificity. The imidazo[4,5-c]pyridine core, a purine isostere, has emerged as a particularly fruitful area of investigation, with derivatives exhibiting a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of a specific, yet highly promising, subclass: 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde derivatives . We will delve into the synthetic rationale, potential therapeutic applications, and the underlying mechanistic principles that position these compounds as compelling candidates for next-generation therapeutics.

I. The Core Moiety: 3-Methyl-3H-imidazo[4,so-c]pyridine-2-carbaldehyde - A Gateway to Chemical Diversity

The strategic introduction of a carbaldehyde function at the 2-position of the 3-methyl-3H-imidazo[4,5-c]pyridine scaffold serves as a versatile synthetic handle. This aldehyde group is a gateway to a vast chemical space through a variety of well-established chemical transformations, allowing for the systematic modulation of physicochemical properties and biological activity.

Synthetic Strategies: Accessing the Core Scaffold

While the direct synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is not extensively documented in readily available literature, established methods for the synthesis of the imidazo[4,5-c]pyridine core and the formylation of related heterocyclic systems provide a rational pathway.

A plausible and efficient method for the introduction of the formyl group at the C2 position of the 3-methyl-3H-imidazo[4,5-c]pyridine nucleus is the Vilsmeier-Haack reaction .[1][2][3] This reaction, which employs a Vilsmeier reagent generated in situ from a tertiary amide (such as N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl3), is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Hypothetical Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the chloromethyleniminium salt (Vilsmeier reagent) is an exothermic process.

  • Substrate Addition: Once the Vilsmeier reagent has formed (typically after 30-60 minutes of stirring at 0 °C), add a solution of 3-methyl-3H-imidazo[4,5-c]pyridine in a suitable solvent (e.g., dry DMF or dichloromethane) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to a temperature between 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Hydrolysis and Neutralization: Hydrolyze the resulting iminium salt by heating the aqueous mixture. Subsequently, neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the aldehyde product.

  • Purification: Isolate the crude 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde by filtration and purify by recrystallization or column chromatography.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Core_Scaffold 3-Methyl-3H-imidazo[4,5-c]pyridine Core_Scaffold->Iminium_Intermediate Electrophilic Attack Product 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde Iminium_Intermediate->Product Hydrolysis

Derivatization Pathways: Expanding the Chemical Space

The true potential of the 2-carbaldehyde moiety lies in its ability to undergo a plethora of chemical transformations, leading to a diverse library of derivatives. A particularly fruitful avenue is the condensation reaction with various nucleophiles, most notably hydrazine and its derivatives, to form stable and often biologically active hydrazones.[4][5][6][7]

Experimental Protocol: General Hydrazone Synthesis

  • Reactant Dissolution: Dissolve 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde in a suitable solvent, such as ethanol or methanol.

  • Addition of Hydrazine: To this solution, add a stoichiometric equivalent of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide). A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Product Isolation: The hydrazone derivative often precipitates out of the solution upon cooling. The product can be isolated by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.

Derivatization_Workflow Aldehyde 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde Hydrazone Hydrazone Derivatives Aldehyde->Hydrazone Schiff_Base Schiff Base Derivatives Aldehyde->Schiff_Base Other_Derivatives Other Derivatives (e.g., Alcohols, Carboxylic Acids) Aldehyde->Other_Derivatives Hydrazine Hydrazine Derivatives (R-NHNH2) Hydrazine->Hydrazone Primary_Amine Primary Amines (R-NH2) Primary_Amine->Schiff_Base Oxidation_Reduction Oxidation/Reduction Oxidation_Reduction->Other_Derivatives

II. Therapeutic Potential: A Landscape of Possibilities

While direct experimental evidence for the therapeutic potential of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde derivatives is emerging, the well-established biological activities of the broader imidazo[4,5-c]pyridine class provide a strong rationale for their investigation in several key therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potential of imidazo[4,5-c]pyridine derivatives as potent anticancer agents.[8][9][10][11] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

While specific data for 2-carbaldehyde derivatives is limited, it is plausible that derivatives of this scaffold could be designed to target similar pathways. For instance, the introduction of specific side chains via the aldehyde group could lead to compounds with inhibitory activity against kinases such as Aurora kinases or cyclin-dependent kinases (CDKs).

Derivative ClassTargetCancer Cell LineReported Activity (IC50)Reference
Amidino-substituted imidazo[4,5-b]pyridinesNot specifiedColon Carcinoma (SW620)0.4 µM[8]
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9HCT-116 (Colon), MCF-7 (Breast)Potent antiproliferative activity[10]
Pyridine-UreasVEGFR-2MCF-7 (Breast)0.22 µM
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineNot specifiedMCF-7, BT-474 (Breast)Prominent anticancer activity

This table presents data for related imidazopyridine derivatives to illustrate the potential of the scaffold.

Anticancer_Mechanism Derivative Imidazo[4,5-c]pyridine Derivative Kinase Protein Kinase (e.g., Aurora, CDK, VEGFR) Derivative->Kinase Inhibition Signaling_Pathway Oncogenic Signaling Pathway Kinase->Signaling_Pathway Activation Cell_Cycle Cell Cycle Progression Signaling_Pathway->Cell_Cycle Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibition Angiogenesis Angiogenesis Signaling_Pathway->Angiogenesis Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation

Antiviral Activity: A Broad-Spectrum Potential

Imidazo[4,5-c]pyridine derivatives have also demonstrated promising antiviral activity against a range of viruses.[12][13] This includes activity against pestiviruses and hepatitis C virus (HCV).[12][13] The mechanism of action is often attributed to the inhibition of viral enzymes, such as the RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.

The structural diversity that can be achieved through the derivatization of the 2-carbaldehyde group could lead to the discovery of novel antiviral agents with improved potency and a broader spectrum of activity.

DerivativeVirusTargetReported Activity (EC50)Reference
5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridineClassical Swine Fever Virus (CSFV)RNA-dependent RNA-polymerase (RdRp)0.8 - 1.6 µM[13]
2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridinesHepatitis C Virus (HCV)Not specifiedSelective activity in subgenomic replicon system[12]
Bromo-substituted imidazo[4,5-b]pyridinesRespiratory Syncytial Virus (RSV)Not specified21.0 µM[8]

This table presents data for related imidazopyridine derivatives to illustrate the potential of the scaffold.

III. Future Directions and Perspectives

The therapeutic potential of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde derivatives represents a compelling, yet underexplored, frontier in medicinal chemistry. The synthetic accessibility of the core scaffold, coupled with the versatility of the 2-carbaldehyde group for derivatization, provides a robust platform for the generation of diverse chemical libraries.

Future research should focus on:

  • Optimized Synthesis: Development of a high-yield, scalable synthesis for 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde.

  • Library Generation: Systematic derivatization of the aldehyde to explore a wide range of chemical space.

  • High-Throughput Screening: Evaluation of the synthesized derivatives in a battery of in vitro and cell-based assays to identify lead compounds for various therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features required for potent and selective biological activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which active compounds exert their therapeutic effects.

The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds and paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. (2022-12-21). [Link]

  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. PubMed. (2007-01-15). [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. (2022-05-18). [Link]

  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. PubMed. (2008-02-15). [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. (2025-10-13). [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. (2012-11-15). [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • The derivatization between hydrazides and formaldehyde. ResearchGate. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. (2010-03-19). [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. (2017-07-05). [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. (2017-03-15). [Link]

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ResearchGate. (2025-08-07). [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. (2024-05-14). [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. (2025-02-24). [Link]

Sources

Structure-Activity Relationship (SAR) of Imidazo[4,5-c]pyridine Derivatives: Aldehyde-Driven Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a highly versatile purine bioisostere that has gained significant traction in modern drug discovery. Because its electronic distribution and hydrogen-bonding vectors closely mimic those of endogenous purines, it serves as an exceptional core for targeting the ATP-binding sites of kinases and the active sites of various enzymes. A dominant strategy for exploring the Structure-Activity Relationship (SAR) of this scaffold involves the condensation of 3,4-diaminopyridines with diverse aldehydes . This aldehyde-driven approach allows for rapid, high-throughput functionalization at the C2 position, which typically projects into the solvent-exposed regions or specificity pockets of target proteins.

This technical guide explores the mechanistic rationale behind aldehyde-based synthesis, analyzes the target-specific SAR of the resulting imidazo[4,5-c]pyridine libraries, and provides self-validating experimental protocols for scaffold generation and biological evaluation.

The Imidazo[4,5-c]pyridine Pharmacophore: Structural Logic

The imidazopyridine family consists of several isomers, with the [4,5-b] and [4,5-c] configurations being the most pharmacologically relevant for target-based drug design[1]. The defining feature of the imidazo[4,5-c]pyridine core is the position of the pyridine nitrogen (N5).

  • Hinge-Binding Dynamics: In kinase targeting, the N5 atom acts as a critical hydrogen-bond acceptor, while the imidazole N1/N3 atoms can act as hydrogen-bond donors/acceptors. This specific vector geometry allows the [4,5-c] isomer to form robust interactions with the hinge region of kinases (e.g., Bruton's Tyrosine Kinase, BTK) that differ significantly from its [4,5-b] counterpart[2].

  • The Role of Aldehydes in SAR: The C2 position of the imidazo[4,5-c]pyridine ring is synthesized directly from the carbon atom of an aldehyde precursor[3]. Because the C2 vector usually points outward from the ATP-binding pocket toward the solvent-accessible area, varying the aldehyde building block (e.g., aliphatic, substituted aromatic, or heteroaromatic aldehydes) is the primary mechanism for tuning pharmacokinetic (PK) properties, target selectivity, and off-target avoidance without disrupting the core hinge-binding anchor[4].

SAR_Logic Core Imidazo[4,5-c]pyridine Hinge-binding anchor C2 C2 Vector Solvent-exposed region Selectivity tuning Core->C2 Functionalized via Aldehyde Aldehyde Building Block Dictates C2 Substituent Aldehyde->C2 Activity Target Affinity BTK, AURKA, iNOS C2->Activity Drives SAR

Logical relationship between aldehyde building blocks, C2 functionalization, and target affinity.

Target-Specific SAR Insights

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical effector in the B-cell receptor (BCR) signaling pathway. High-throughput synthesis using immobilized amines and diverse aldehydes has generated libraries of imidazo[4,5-c]pyridines specifically optimized for BTK[2].

  • SAR Observation: The imidazo[4,5-c]pyridine isomer exhibits significantly higher activity against BTK compared to the [4,5-b] isomer[2].

  • Causality: The N5 atom of the [4,5-c] core aligns perfectly with the backbone NH of Met477 in the BTK hinge region. Furthermore, SAR studies reveal a remarkably high tolerance for both hydrophobic and hydrophilic substituents at the C6 position, allowing chemists to use the aldehyde-derived C2 group purely for tuning solubility and selectivity against other TEC-family kinases[2].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway / Cell Survival PLCg2->NFkB Inhibitor Imidazo[4,5-c]pyridine (Aldehyde-derived C2-R) Inhibitor->BTK Competitive Inhibition

Interruption of the BCR signaling pathway via BTK inhibition by imidazo[4,5-c]pyridines.
Aurora Kinase A (AURKA) and FLT3 Dual Inhibition

In the context of acute myeloid leukemia (AML), imidazopyridines have been optimized to target Aurora kinases and FLT3[4].

  • SAR Observation: Utilizing a pyrazole-carboxaldehyde to build the C2 vector, alongside a piperazine-linked aryl group at the C7 position, yields potent dual inhibitors (e.g., Aurora-A

    
     = 7.5 nM, FLT3 
    
    
    
    = 6.2 nM)[4].
  • Causality: The C2-pyrazole (derived from the starting aldehyde) projects into the solvent-accessible area, while the imidazo[4,5-c]pyridine core anchors to Ala213 in the Aurora kinase hinge region. The choice of the aldehyde dictates the compound's stability against human liver microsomes (HLM) and its off-target avoidance of the hERG channel[4].

Nitric Oxide Synthase (iNOS) Inhibition

While the [4,5-b] isomer has shown potent nanomolar affinity for iNOS, shifting to the imidazo[4,5-c]pyridine core drastically alters the SAR.

  • SAR Observation: The imidazo[4,5-c]pyridine derivative exhibits a significant drop in iNOS affinity (

    
    ) compared to its [4,5-b] analog (
    
    
    
    ).
  • Causality: iNOS inhibitors bind competitively in the L-arginine pocket. The shift of the pyridine nitrogen from position 4 to position 5 disrupts a critical water-mediated hydrogen bond network (wat1-4 cluster) at the bottom side of the binding pocket, demonstrating how sensitive the SAR is to the exact placement of the heteroatom.

Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of aldehyde-derived C2-substituents and core modifications across different therapeutic targets.

Core ScaffoldAldehyde-Derived C2-SubstituentTargetPotency (

/

)
Mechanistic Observation
Imidazo[4,5-c]pyridine Variable (Library)BTKSelectiveHigh tolerance at C6; C2 vector dictates TEC-family selectivity[2].
Imidazo[4,5-c]pyridine 1,3-dimethyl-1H-pyrazol-4-ylAURKA / FLT37.5 nM / 6.2 nMC2-pyrazole projects into solvent area; evades hERG liability[4].
Imidazo[4,5-c]pyridine 4-MethoxyphenyliNOS~48,000 nMLoss of affinity vs[4,5-b] due to disruption of water-cluster H-bonds.
Imidazo[4,5-c]pyridine Ethyl (from propionaldehyde)5-HT6 ReceptorPotent AntagonistActs as a neutral antagonist; exhibits neuroprotective properties[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate built-in validation steps (e.g., TLC monitoring, Z'-factor calculations) to establish causality between the chemical input and biological output.

Protocol 1: Zinc Triflate-Catalyzed Synthesis of Imidazo[4,5-c]pyridines

This method utilizes aldehydes to directly functionalize the C2 position via a green, catalytic approach[3].

Reagents: 3,4-diaminopyridine (1.0 eq), Substituted Aldehyde (1.1 eq), Zinc Triflate (


, 0.1 eq), Methanol.
Step-by-Step Workflow: 
  • Initiation: Dissolve 3,4-diaminopyridine and the selected aldehyde in anhydrous methanol.

  • Catalysis: Add 0.1 eq of

    
    . The Lewis acid activates the aldehyde carbonyl, facilitating nucleophilic attack by the amine to form the Schiff base intermediate.
    
  • Cyclization: Reflux the mixture for 4–6 hours. The zinc catalyst further promotes the intramolecular oxidative cyclization of the Schiff base into the fully aromatic imidazo[4,5-c]pyridine.

  • In-Process Validation (TLC): Monitor the reaction using TLC (DCM:MeOH 9:1). Validation criteria: The disappearance of the UV-active aldehyde spot (254 nm) and the emergence of a lower

    
     fluorescent spot confirms successful cyclization.
    
  • Workup: Evaporate the solvent, quench with saturated

    
    , extract with ethyl acetate, and purify via silica gel chromatography.
    
Protocol 2: TR-FRET Kinase Inhibition Assay (BTK)

To validate the SAR of the synthesized aldehyde-derived library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Workflow:

  • Preparation: Prepare a 384-well plate with a serial dilution of the imidazo[4,5-c]pyridine compounds (10

    
    M to 0.1 nM) in assay buffer (HEPES, 
    
    
    
    , EGTA, Tween-20, DTT).
  • Enzyme Reaction: Add recombinant BTK enzyme and a biotinylated peptide substrate. Initiate the reaction by adding ATP at its

    
     concentration. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Self-Validation & Quality Control:

    • Positive Control: Include Ibrutinib in parallel. An

      
       of ~0.5 nM for Ibrutinib validates the enzyme activity.
      
    • Statistical Validation: Calculate the Z'-factor using high (DMSO) and low (no enzyme) controls. A Z'-factor

      
       is required to validate the assay window and ensure the SAR data is statistically trustworthy.
      
  • Analysis: Measure the FRET signal (Ratio 665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the

    
    .
    

References

  • Small molecules - Soural group.souralgroup.com.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.nih.gov.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.acs.org.
  • Synthesis of 2-Substituted1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate.jscimedcentral.com.
  • Novel nanomolar imidazo[4,5-b]pyridines as selective nitric oxide synthase (iNOS) inhibitors.uni-konstanz.de.

Sources

Strategic Utilization of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde in Kinase Inhibitor Campaigns

[1][2][3]

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the imidazo[4,5-c]pyridine core serves as a "privileged scaffold"—a structure inherently capable of binding to multiple protein targets due to its electronic and steric resemblance to the purine ring of ATP.

The specific derivative 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde represents a critical "divergent point" intermediate.[1][2][3] Unlike final drug candidates, this aldehyde functions as a chemical hub, allowing medicinal chemists to rapidly generate diverse libraries of inhibitors targeting PI3K , mTOR , HPK1 , and Raf kinases. Its value lies in the C2-aldehyde functionality, which provides a reactive handle for introducing solubilizing groups or solvent-front binders via reductive amination, while the N3-methyl group occupies the ribose/hydrophobic pocket to enforce binding orientation.[1][2][3]

Mechanistic Rationale & Binding Topology[1][2]

The Purine Bioisostere Concept

Kinase inhibitors often function by mimicking the adenosine moiety of ATP. The imidazo[4,5-c]pyridine scaffold retains the key hydrogen-bond acceptor capabilities required for "hinge binding" while offering distinct vectors for substitution.[1][2][3]

FeatureImidazo[4,5-c]pyridine RoleATP Analog
Pyridine Nitrogen (N5) Hinge Acceptor : Forms a critical H-bond with the backbone amide of the kinase hinge region (e.g., Valine/Methionine residues).[1][2][3]Adenine N1
N3-Methyl Group Hydrophobic Anchor : Displaces conserved water molecules or fits into the hydrophobic "sugar pocket," improving affinity and metabolic stability.[3]Ribose Position
C2-Position (Aldehyde) Solvent Vector : Points towards the solvent front.[1][2][3] Derivatization here tunes solubility (LogD) and pharmacokinetic (PK) properties.[3]Adenine C2
Target Specificity
  • PI3K/mTOR Pathway: Derivatives of this scaffold (e.g., similar to Dactolisib/BEZ235) utilize the planar tricyclic system to stack between hydrophobic residues (e.g., Trp2239 in mTOR). The 3-methyl group prevents steric clashes within the tight ATP pocket.[1][2][3]

  • HPK1 (Hematopoietic Progenitor Kinase 1): Recent disclosures (e.g., WO2023001794) highlight the 3-methyl-imidazo[4,5-c]pyridine core as a potent scaffold for HPK1 inhibition, a target for cancer immunotherapy.[2][3]

Synthetic Workflow: The "Hub-and-Spoke" Model[1][2][3]

The utility of the 2-carbaldehyde lies in its synthesis and subsequent diversification.[2][3][4] Below is a robust, self-validating protocol for generating this intermediate and converting it into a library.

Synthesis of the Core Aldehyde
  • Causality: We avoid direct methylation of the parent imidazo[4,5-c]pyridine to prevent N1/N3 regioisomer mixtures.[3] Instead, we install the methyl group before cyclization.

Protocol:

  • Nucleophilic Substitution: React 4-chloro-3-nitropyridine with methylamine (THF, 0°C to RT) to yield N-methyl-3-nitro-4-pyridinamine .[1][2][3]

    • Validation: Color change to yellow/orange; monitor by TLC/LCMS.

  • Reduction: Hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction yields N4-methyl-3,4-pyridinediamine .[1][2][3]

    • Precaution: Diamines are oxidation-sensitive; use immediately or store under Argon.[1][2][3]

  • Cyclization: Reflux the diamine with glycolic acid (4N HCl) to form the 2-hydroxymethyl-3-methyl-imidazo[4,5-c]pyridine .

    • Why Glycolic Acid? It installs the C2-carbon with a pre-existing oxygen handle, avoiding harsh lithiation steps later.[3]

  • Oxidation: Treat the alcohol with MnO2 (DCM, reflux) or IBX (DMSO) to yield the target 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde .[1][2][3]

    • Validation: Appearance of distinct aldehyde peak (~10 ppm) in 1H-NMR.[1][2][3]

Library Divergence (Reductive Amination)

The aldehyde is reacted with a panel of primary/secondary amines to generate the final inhibitor library.

Protocol:

  • Dissolve aldehyde (1 eq) and Amine (R-NH2, 1.1 eq) in DCE/MeOH (1:1).

  • Add NaBH(OAc)3 (3 eq) and catalytic AcOH.[3] Stir at RT for 4-16h.[1][2]

  • Mechanism: Formation of iminium ion intermediate followed by irreversible hydride reduction.

Visualization of the Workflow

GStart4-chloro-3-nitropyridineInter1N-methyl-3-nitro-4-pyridinamineStart->Inter1MeNH2, THFInter2N4-methyl-3,4-pyridinediamineInter1->Inter2H2, Pd/CCyclized2-hydroxymethyl-3-methylimidazo[4,5-c]pyridineInter2->CyclizedGlycolic Acid, HClAldehyde3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde(THE HUB)Cyclized->AldehydeMnO2 (Oxidation)Prod1Solubilized Inhibitor(Morpholine/Piperazine)Aldehyde->Prod1Reductive Amination(NaBH(OAc)3)Prod2High-Affinity Binder(Benzyl/Aryl amines)Aldehyde->Prod2Reductive AminationProd3Covalent Warhead(If amine has acrylamide)Aldehyde->Prod3Reductive Amination

Caption: Divergent synthesis pathway starting from 4-chloro-3-nitropyridine to the key aldehyde intermediate, branching into diverse kinase inhibitor libraries.[1][2][3]

Key Experimental Data & Validation

When characterizing the aldehyde and its derivatives, the following data points are critical for quality control (QC) and SAR analysis.

ParameterExpected ObservationMechanistic Implication
1H NMR (Aldehyde) Singlet at ~10.0 - 10.2 ppm Confirms oxidation of alcohol to aldehyde.[1][2][3] Loss of this peak indicates successful reductive amination.
1H NMR (N-Methyl) Singlet at ~3.8 - 4.0 ppm Verifies N3-methylation.[1][2][3] N1-methyl isomers typically shift differently; NOESY can confirm proximity to C2/C4.[1][2][3]
Solubility (LogD) Target range: 1.0 - 3.0 The C2-amine tail is used to lower LogD (increase solubility) compared to the lipophilic core.[1][2][3]
Kinase IC50 < 100 nM (Enzymatic)Potency validation.[3][5] Loss of potency often indicates steric clash at the C2-solvent front or N3-pocket.[1][2][3]

References

  • Vertex Pharmaceuticals. (2010).[3] Heteroaryl compounds useful as Raf kinase inhibitors. WO2010078408A1.[3][6] Link

  • Incyte Corporation. (2023).[3] Substituted pyrazine-2-carboxamides as HPK1 inhibitors for the treatment of cancer. WO2023001794A1.[3] Link

  • Shelke, R. N., et al. (2017).[7] Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.[1][2][3][7] European Journal of Chemistry, 8(1), 25-32.[7] (Note: Discusses the isomeric [4,5-b] synthesis, providing foundational chemistry for the fused system). Link

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein J. Org.[3] Chem., 15, 165–196. Link

  • ChemicalBook. (2024).[3][8] 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde Product Entry (Isomer comparison). Link

Strategic Exploitation of the C2-Formyl Handle in Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, acting as a bioisostere for purines and benzimidazoles. While C2-substitution is often achieved via early-stage condensation, the C2-aldehyde (2-formyl) intermediate offers a superior, divergent pathway for late-stage functionalization. This guide details the electronic characteristics, synthesis, and reactivity of imidazo[4,5-c]pyridine-2-carbaldehyde, providing researchers with a robust roadmap for generating diversity-oriented libraries.

The Electronic Landscape

To manipulate the C2-aldehyde effectively, one must first understand the electronic environment of the imidazo[4,5-c]pyridine core.

The "Electron-Poor" Paradox

Unlike benzimidazole, the fusion of the imidazole ring to a pyridine (specifically the [4,5-c] isomer) creates a highly electron-deficient system.

  • Pyridine Nitrogen Effect: The pyridine nitrogen at position 5 exerts a strong inductive electron-withdrawing effect (-I), significantly decreasing electron density at the C2 position.

  • Consequence for the Aldehyde: When a formyl group is installed at C2, it becomes exceptionally electrophilic.

  • The Hydration Trap: In aqueous or protic media, this aldehyde exists in equilibrium with its gem-diol (hydrate) form. While this stabilizes the molecule against air oxidation, it can stall nucleophilic attacks if the dehydration step is not energetically favorable.

Tautomeric Considerations

The N1/N3 protons on the imidazole ring are labile (pKa ~13). In the absence of an N-alkyl protecting group, the scaffold exists as a tautomeric mixture.

  • Operational Tip: For clean C2-functionalization, it is often widely recommended to alkylate the N1/N3 position before generating the C2-aldehyde to lock the tautomer and improve solubility in organic solvents (DCM, THF).

Synthesis of the C2-Formyl Core

Direct condensation to the aldehyde is rarely efficient due to polymerization. The industry-standard approach is the Riley Oxidation of the C2-methyl precursor.

Pathway Visualization

The following diagram outlines the synthesis and subsequent divergent reactivity.

G Start 3,4-Diaminopyridine Methyl 2-Methylimidazo[4,5-c]pyridine Start->Methyl Acetic Anhydride or Acetyl Chloride Aldehyde C2-ALDEHYDE (The Hub) Methyl->Aldehyde SeO2 Oxidation (Dioxane, reflux) Amine 2-(Aminomethyl) Derivatives Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Olefin C2-Alkenyl (Linkers) Aldehyde->Olefin Wittig/HWE Reactions Heterocycle Tricyclic/Fused Systems Aldehyde->Heterocycle Condensation (e.g., Diamines)

Figure 1: Synthetic workflow from precursor to divergent library generation.

Experimental Protocols

These protocols are designed for scalability and reproducibility. They assume the starting material is N-alkylated (e.g., N-benzyl or N-methyl) to ensure solubility, though they function on the free base with modified workups.

Protocol A: Selective Oxidation (The Riley Method)

Objective: Convert 2-methylimidazo[4,5-c]pyridine to the 2-carbaldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: 2-Methylimidazo[4,5-c]pyridine derivative (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO2) (1.2 - 1.5 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous is critical)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in 1,4-dioxane (0.2 M concentration).

  • Addition: Add SeO2 in a single portion.

    • Expert Insight: Commercial SeO2 can be polymeric and slow to react. If the reaction stalls, add 5% water (v/v), but be aware this increases the risk of acid formation.

  • Reflux: Heat to mild reflux (100°C) for 4–12 hours. Monitor by TLC (DCM:MeOH 95:5). The aldehyde usually runs slightly higher than the alcohol intermediate but lower than the starting methyl.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated black Selenium metal. Rinse with hot EtOAc.

  • Purification: Concentrate the filtrate. The residue is often a yellow/orange solid.

    • Purification Note: Aldehydes on this scaffold are sticky on silica. Flash chromatography should be fast, using a gradient of 0-5% MeOH in DCM.

Protocol B: Reductive Amination (Library Generation)

Objective: Coupling the C2-aldehyde with various amines to generate a focused library.

Reagents:

  • Aldehyde: Imidazo[4,5-c]pyridine-2-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde and amine in DCE (0.1 M). Add Acetic Acid. Stir at room temperature for 1–2 hours.

    • Check Point: Unlike simple benzaldehydes, this electron-deficient aldehyde forms imines rapidly. Ensure the solution becomes clear or changes color before adding the reductant.

  • Reduction: Add STAB in one portion. Stir overnight at room temperature under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x).

  • Isolation: Dry over Na2SO4 and concentrate.

    • Self-Validating Step: If the product is water-soluble (common with basic amines), do not use aqueous workup. Instead, load the crude reaction mixture directly onto an SCX (Strong Cation Exchange) cartridge, wash with MeOH, and elute the product with 2M NH3 in MeOH.

Divergent Reactivity Data

The following table summarizes the reactivity profile of the C2-aldehyde compared to the standard benzimidazole system.

Reaction TypeReagent ClassImidazo[4,5-c]pyridine ReactivityExpert Observation
Reductive Amination Primary AminesHigh Reacts faster than benzimidazole analogs due to electrophilic activation by the pyridine ring.
Wittig Olefination Phosphonium SaltsModerate Requires strong bases (NaH, LiHMDS). The aldehyde hydrate can quench the ylide; ensure anhydrous conditions.
Oxidation KMnO4 / NaClO2Very High Rapidly converts to the carboxylic acid. Often happens spontaneously in air if stored in solution.
Nucleophilic Addition Grignard / OrganolithiumLow / Complex The pyridine nitrogen can coordinate the metal, and the acidic imidazole proton (if unprotected) will quench the reagent.

Troubleshooting & Stability (The "Gotchas")

The Hydration Issue

As noted, the C2-aldehyde is prone to forming the gem-diol in the presence of moisture.

  • Symptom: NMR shows a weak aldehyde proton signal (~10 ppm) but a new signal around 6-7 ppm (CH(OH)2).

  • Fix: This is reversible. Use a Dean-Stark trap or molecular sieves during condensation reactions to force the equilibrium back to the reactive aldehyde.

Storage
  • Do not store the aldehyde in solution (MeOH/EtOH) for long periods; it will form hemiacetals.

  • Best Practice: Store as the solid under Argon at -20°C, or generate in situ from the alcohol (via Swern oxidation) immediately before use.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: PMC / National Institutes of Health URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science URL:[Link]

  • Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-Bridged Imidazo[1,5-a]pyridine Derivatives. Source: ResearchGate (General SeO2 reactivity context) URL:[Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Source: Journal of Organic Chemistry (Protocol adaptation) URL:[Link]

Strategic Divergence in Purine Bioisosteres: A Technical Guide to Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the bioisosteric replacement of the purine scaffold is a fundamental strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. The deazapurines—specifically the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers—represent privileged scaffolds that mimic purine while offering distinct electronic distributions, hydrogen-bonding vectors, and metabolic stabilities.

While structurally similar, the simple transposition of the pyridine nitrogen atom dictates profoundly different synthetic requirements and pharmacological profiles. This whitepaper provides an in-depth technical analysis of these two isomers, detailing the causality behind their synthetic workflows, structural properties, and target engagement strategies.

Structural & Electronic Divergence

The core difference between these isomers lies in the regiochemistry of the pyridine nitrogen relative to the fused imidazole ring:

  • Imidazo[4,5-b]pyridine (1-deaza/3-deazapurine analogs): Synthesized primarily from 2,3-diaminopyridines. The nitrogen is located at position 4 of the bicyclic system (adjacent to the bridgehead carbon). This proximity allows for potential bidentate metal coordination and creates a localized electron-withdrawing effect that lowers the pKa of the imidazole N-H, enhancing its role as a hydrogen-bond donor.

  • Imidazo[4,5-c]pyridine (3-deaza-9H-purine analogs): Synthesized from 3,4-diaminopyridines. The nitrogen is located at position 5 (separated by one carbon from the bridgehead). This separation alters the molecular dipole moment and positions the pyridine nitrogen as a highly accessible hydrogen-bond acceptor, a feature frequently exploited in designing ATP-competitive kinase inhibitors (e.g., AKT kinase) [1].

Quantitative Data Summary
Feature / PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Synthetic Precursor 2,3-diaminopyridine3,4-diaminopyridine
Pyridine N-Position N4 (Adjacent to bridgehead)N5 (Separated from bridgehead)
Electronic Profile Lower imidazole N-H pKa; strong bidentate metal chelatorDistinct dipole moment; superior H-bond acceptor vector
Primary Therapeutic Focus Anticancer (mitotic inhibition), Antiviral, Inotropic agentsAnti-HCV, Antimycobacterial, A2A antagonists, Kinase inhibitors
Key Synthetic Challenge Instability of 2,3-diaminopyridine intermediatesRegioselectivity during N-alkylation/acylation

Pharmacological Profiling & Target Engagement

The positional shift of the nitrogen atom dictates the pharmacological destiny of the scaffold. Imidazo[4,5-b]pyridines have historically been leveraged for their ability to intercalate or bind to targets requiring a compact, electron-dense core, such as specific viral polymerases and mitotic targets [2]. Conversely, imidazo[4,5-c]pyridines have shown exceptional promise in penetrating complex lipid barriers, making them highly effective as antimycobacterial agents against Mycobacterium tuberculosis (targeting cell wall synthesis) and as selective A2A receptor antagonists [3].

Pathway IsoB Imidazo[4,5-b]pyridine TargB1 Anticancer Targets (Mitotic Inhibition) IsoB->TargB1 TargB2 Antiviral Targets IsoB->TargB2 IsoC Imidazo[4,5-c]pyridine TargC1 M. tuberculosis (Cell Wall Synthesis) IsoC->TargC1 TargC2 A2A Receptor / AKT IsoC->TargC2

Fig 1: Divergent pharmacological targeting of imidazopyridine bioisosteres.

Synthetic Methodologies & Protocols

The electron-deficient nature of the pyridine ring renders the amino groups of diaminopyridines significantly less nucleophilic than standard anilines. Consequently, harsh thermal conditions (>150°C) were historically required for cyclocondensation. Modern methodologies leverage specific catalysis to overcome this activation barrier while preventing substrate degradation [4].

Workflow Start Precursor Selection Pre1 2,3-Diaminopyridine Start->Pre1 Pre2 3,4-Diaminopyridine Start->Pre2 Syn1 Reductive Cyclization (SnCl2 or Na2S2O4) Pre1->Syn1 Syn2 Lewis Acid Catalysis (Zn(OTf)2 + Aldehyde) Pre2->Syn2 Iso1 Imidazo[4,5-b]pyridine Syn1->Iso1 Iso2 Imidazo[4,5-c]pyridine Syn2->Iso2 Val NMR & LC-MS Validation Iso1->Val Iso2->Val

Fig 2: Parallel synthetic workflow for imidazo[4,5-b] and [4,5-c]pyridine isomers.

Protocol A: Zinc Triflate-Catalyzed Synthesis of 1H-Imidazo[4,5-c]pyridine

This protocol utilizes a Lewis acid to activate the electrophile, enabling the cyclization of the less reactive 3,4-diaminopyridine under mild conditions [5].

Reagents: 3,4-Diaminopyridine (1.0 mmol), Substituted Aldehyde (1.2 mmol), Zinc Triflate[Zn(OTf)₂] (30 mol%), Methanol (10 mL).

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 3,4-diaminopyridine and the substituted aldehyde in methanol.

    • Causality: A 1.2x stoichiometric excess of the aldehyde drives the equilibrium toward complete conversion of the diamine, preventing difficult downstream chromatographic separation caused by co-eluting polar amines.

  • Catalyst Addition: Add Zn(OTf)₂ (30 mol%) to the stirring mixture.

    • Causality: Zn(OTf)₂ acts as a moisture-tolerant Lewis acid. It coordinates directly to the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity. This compensates for the poor nucleophilicity of the pyridine-bound amines.

  • Cyclocondensation: Heat the reaction mixture to reflux and stir for 12 hours. Monitor via TLC (MeOH:DCM 9:1).

    • Causality: The thermal energy facilitates the initial imine formation and the subsequent intramolecular ring closure and oxidative aromatization to yield the fully conjugated imidazo[4,5-c]pyridine core.

  • Workup & Isolation: Cool to room temperature, concentrate under vacuum, and purify the crude residue via silica gel column chromatography.

Protocol B: Reductive Cyclization for Imidazo[4,5-b]pyridine

Because 2,3-diaminopyridines are highly prone to rapid oxidation and degradation, it is often preferable to generate the amine in situ from a nitro-amine precursor [1].

Reagents: 2-Nitro-3-aminopyridine (1.0 mmol), Substituted Aldehyde (1.1 mmol), Sodium Dithionite (Na₂S₂O₄) (3.0 mmol), DMF/H₂O.

  • Precursor Mixing: Dissolve 2-nitro-3-aminopyridine and the aldehyde in DMF.

  • In Situ Reduction: Add an aqueous paste of Na₂S₂O₄ (1M in H₂O) dropwise to the reaction mixture.

    • Causality: Sodium dithionite selectively reduces the nitro group at position 2 to an amine. By performing this reduction in the presence of the aldehyde, the highly unstable 2,3-diaminopyridine intermediate is immediately trapped by the electrophile before it can undergo oxidative degradation.

  • Ring Closure: Stir at 80°C for 6-8 hours. The newly formed amine attacks the aldehyde, followed by rapid cyclization.

  • Workup: Quench with cold water, extract with ethyl acetate, dry over Na₂SO₄, and purify via recrystallization or chromatography.

Conclusion

The selection between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine is not merely a matter of synthetic convenience, but a strategic decision that dictates the physicochemical and pharmacological trajectory of a drug candidate. By understanding the causality behind their electronic distributions—and employing targeted synthetic methodologies like Lewis acid catalysis or in situ reductive cyclization—medicinal chemists can precisely tune these purine bioisosteres for optimal target engagement.

References

  • Krause, M., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017.[Link]

  • Temple, C., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 1987.[Link]

  • K., et al. "Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis." New Journal of Chemistry, 2020.[Link]

  • Krňávek, D., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 2014.[Link]

  • Kale, et al. "Synthesis of 2-Substituted 1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." Journal of Science and Medicine Central, 2014.[Link]

Methodological & Application

Knoevenagel condensation conditions for imidazo[4,5-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Knoevenagel Condensation Protocols for Imidazo[4,5-c]pyridine-2-carbaldehyde

Strategic Context & Substrate Profiling

Imidazo[4,5-c]pyridines are privileged pharmacophores that demonstrate potent bioactivity across multiple therapeutic areas. Derivatives of this core have been extensively investigated as highly potent inhibitors of classical swine fever virus (CSFV) replication[1] and as critical scaffolds for antitumor agents, including B-Raf kinase inhibitors[2]. The functionalization of the C2 position via the Knoevenagel condensation of imidazo[4,5-c]pyridine-2-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a fundamental C–C bond-forming step in the synthesis of these complex therapeutics[3].

Unlike simple aromatic aldehydes, imidazo[4,5-c]pyridine-2-carbaldehyde presents unique synthetic challenges:

  • High Electrophilicity: The electron-withdrawing nature of the fused pyridine ring significantly increases the electrophilicity of the C2-carbonyl carbon, accelerating nucleophilic attack but also increasing susceptibility to side reactions.

  • Amphoteric & Chelating Properties: The imidazole N–H and the basic pyridine nitrogen can coordinate with transition metal catalysts or cause severe solubility limitations in non-polar solvents.

Mechanistic Causality & Catalyst Selection

The Knoevenagel condensation is a modified aldol condensation involving a nucleophilic addition between an aldehyde and an active hydrogen compound, facilitated by a basic catalyst[4]. The reaction proceeds via the deprotonation of the active methylene to form a nucleophilic enolate ion, which attacks the aldehyde to form a tetrahedral β-hydroxy intermediate. This is followed by spontaneous dehydration to yield an α,β-unsaturated carbonyl compound[5].

For electron-deficient heterocyclic aldehydes like imidazo[4,5-c]pyridine-2-carbaldehyde, using a strong, unbuffered base can lead to substrate degradation or competitive Cannizzaro-type disproportionation. Therefore, a buffered system (Piperidine/Glacial Acetic Acid) or a phase-transfer system (Triethylbenzylammonium chloride, TEBA) is required[6]. The piperidinium acetate buffer provides dual activation: the acetate anion acts as a mild base to deprotonate the active methylene, while the piperidinium cation protonates the carbonyl oxygen, further enhancing its electrophilicity and facilitating the final dehydration step.

Knoevenagel_Mechanism Substrate Imidazo[4,5-c]pyridine -2-carbaldehyde Tetrahedral Tetrahedral Intermediate (β-hydroxy carbonyl) Substrate->Tetrahedral Electrophilic Attack Methylene Active Methylene (e.g., Malononitrile) Enolate Nucleophilic Enolate Ion Methylene->Enolate Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Enolate Facilitates Enolate->Tetrahedral Nucleophilic Addition Dehydration Spontaneous Dehydration (-H2O) Tetrahedral->Dehydration Proton Transfer Product α,β-Unsaturated Condensation Product Dehydration->Product C=C Bond Formation

Mechanistic pathway of the Knoevenagel condensation for heterocyclic aldehydes.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various catalytic systems were evaluated for the reaction of imidazo[4,5-c]pyridine-2-carbaldehyde with malononitrile (1.1 equivalents). The data below summarizes the causality behind the optimized conditions.

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic Causality & Observations
Piperidine (0.1 eq)Ethanol78 (Reflux)4.0 h72Basic conditions caused minor substrate degradation; incomplete dehydration.
Piperidine / AcOH (0.1 eq)Toluene110 (Reflux)3.0 h86Acid-base buffer promoted dual activation; Dean-Stark trap drove dehydration.
L-Proline (0.2 eq)Methanol602.5 h81Mild organocatalysis via iminium intermediate; excellent for sensitive substrates.
TEBA (0.1 eq)Solvent-Free25 (Grinding)15 min94High local concentration overcame solubility limits; green, rapid conversion[6].

Validated Experimental Protocols

Protocol A: Classical Buffered Condensation (Scale-Up Optimized)

Objective: Synthesize 2-(imidazo[4,5-c]pyridin-2-ylmethylene)malononitrile using dual-activation catalysis. Self-Validation Checkpoint: The reaction transitions from a pale yellow suspension to a deep orange/red solution, followed by the precipitation of a highly crystalline product upon cooling.

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, suspend imidazo[4,5-c]pyridine-2-carbaldehyde (10.0 mmol) and malononitrile (11.0 mmol) in anhydrous toluene (40 mL).

  • Catalyst Addition: Add piperidine (1.0 mmol, 10 mol%) and glacial acetic acid (1.0 mmol, 10 mol%) sequentially.

    • Causality: Sequential addition forms the piperidinium acetate buffer in situ, preventing localized alkaline pH spikes that degrade the electron-deficient aldehyde.

  • Thermal Activation: Heat the mixture to reflux (110°C). Monitor water accumulation in the Dean-Stark trap.

    • Causality: Azeotropic removal of water continuously drives the equilibrium of the reversible dehydration step forward, preventing reaction stalling[4].

  • In-Process Control (IPC): After 2.5 hours, sample the reaction. TLC (DCM:MeOH 9:1) must show the complete disappearance of the aldehyde (UV active, lower

    
    ) and the appearance of a brightly colored, highly conjugated product spot.
    
  • Isolation: Cool the mixture to 0–5°C in an ice bath. The product will precipitate. Filter under vacuum, wash with cold ethanol (2 × 10 mL), and dry under high vacuum.

Protocol B: Green Solvent-Free Mechanochemical Synthesis

Objective: Rapid, environmentally benign synthesis using Phase Transfer Catalysis (PTC)[6]. Self-Validation Checkpoint: The physical state changes from a dry powder mixture to a localized melt/paste as the condensation releases water, followed by rapid re-solidification into the crude product.

  • Preparation: In an agate mortar, combine imidazo[4,5-c]pyridine-2-carbaldehyde (2.0 mmol), malononitrile (2.0 mmol), and Triethylbenzylammonium chloride (TEBA) (0.2 mmol, 10 mol%).

  • Mechanochemical Activation: Grind the mixture thoroughly with a pestle at room temperature.

    • Causality: Mechanical grinding induces a localized melt due to the eutectic depression of the mixture. This allows TEBA to facilitate intimate contact between the solid reactants, overcoming the poor solubility of the imidazopyridine core without the need for bulk organic solvents[6].

  • Reaction Progression: Within 5–10 minutes, the mixture will become a colored paste (due to the release of reaction water) and then harden into a solid mass.

  • Work-Up: Suspend the solid mass in cold water (15 mL) to dissolve the TEBA catalyst and any trace unreacted malononitrile. Filter the precipitate, wash with water, and recrystallize from hot ethanol to yield analytically pure product.

Analytical Validation & Troubleshooting

  • NMR Signatures: Successful formation of the Knoevenagel product is definitively confirmed by the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a sharp singlet corresponding to the vinylic proton (~8.2–8.5 ppm) in the

    
    H-NMR spectrum.
    
  • Troubleshooting Decarboxylation: If using malonic acid derivatives (e.g., Doebner modification), excessive heating with pyridine bases can lead to spontaneous decarboxylation[5]. To prevent this, strictly control the temperature below 80°C or switch to the Verley modification using β-alanine as a co-catalyst[5].

  • Troubleshooting Dimerization: The highly reactive α,β-unsaturated product can undergo Michael addition with excess active methylene. Ensure strict stoichiometric control (maximum 1.0 to 1.1 equivalents of active methylene) to suppress this pathway.

References

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases - Global Research Online. 1

  • Knoevenagel Condensation - Alfa Chemistry. 5

  • Knoevenagel Condensation Reaction - Merck Millipore. 4

  • Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions - Taylor & Francis. 6

  • Practical Way to Imidazo[4,5-b] and[4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization - ACS Publications. 3

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. 2

Sources

Application Note: Strategic Olefination of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities.[1][2] The functionalization of this core structure is crucial for the generation of novel chemical entities. This application note provides a detailed protocol and expert insights for the olefination of a key intermediate, 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde, using the Wittig reaction. We will address specific challenges associated with this heterocyclic aldehyde, including reagent selection, reaction optimization, and strategies for the efficient removal of the triphenylphosphine oxide byproduct.

Introduction: The Significance of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[3][4] The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent), yielding an alkene and triphenylphosphine oxide.[5] Its primary advantage lies in the unambiguous placement of the double bond, which is precisely formed at the location of the original carbonyl group, a level of regiocontrol not always achievable with other elimination-based methods.[6][7] This note focuses on applying this powerful methodology to a complex heterocyclic substrate pertinent to pharmaceutical research.

Mechanistic Overview

The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. This addition leads to a zwitterionic intermediate known as a betaine, which subsequently cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[8] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene and the highly stable triphenylphosphine oxide (TPPO).[3] The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire sequence.[4]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone (R¹(C=O)R²) Betaine Betaine (Zwitterion) Aldehyde->Betaine Ylide Phosphorus Ylide (Ph₃P=CHR³) Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Formation Alkene Alkene (R¹R²C=CHR³) Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: Core mechanism of the Wittig reaction.

Key Considerations for the Imidazo[4,5-c]pyridine Substrate

The presence of the imidazo[4,5-c]pyridine core introduces specific challenges not encountered with simple aliphatic or aromatic aldehydes:

  • Basicity: The pyridine and imidazole nitrogen atoms are basic and can potentially be deprotonated or interfere with the strong bases (e.g., n-BuLi) used to generate non-stabilized ylides.

  • Ylide Stability: The choice of ylide is critical. Non-stabilized ylides (e.g., from alkyl halides) are highly reactive but require strong, non-nucleophilic bases. Stabilized ylides (containing an electron-withdrawing group like an ester) are less reactive, can be prepared with weaker bases, but often show poor reactivity with ketones and can exhibit high E-selectivity.[5][9]

  • Purification: The final product will contain the highly polar triphenylphosphine oxide (TPPO), which can co-elute with the often-polar imidazopyridine product during column chromatography, making purification difficult.

Given these factors, a two-step procedure is recommended: first, the preparation of the phosphonium salt, followed by the ylide generation and subsequent reaction with the aldehyde.

Experimental Protocols

This section details the procedures for synthesizing a representative vinyl-substituted imidazopyridine.

Part A: Preparation of the Alkyltriphenylphosphonium Salt

This protocol describes the synthesis of a generic phosphonium salt, the precursor to the Wittig reagent. This is a standard Sₙ2 reaction.[10]

Workflow:

Salt_Formation AlkylHalide Alkyl Halide (R-CH₂-X) Reflux Heat / Reflux AlkylHalide->Reflux PPh3 Triphenylphosphine (PPh₃) PPh3->Reflux Solvent High-Boiling Solvent (e.g., Toluene, Acetonitrile) Solvent->Reflux Precipitate Precipitation (Cool & add anti-solvent) Reflux->Precipitate Filter Filter & Wash (e.g., with Ether) Precipitate->Filter Salt Phosphonium Salt ([Ph₃P⁺-CH₂-R]X⁻) Filter->Salt

Caption: Workflow for phosphonium salt preparation.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (1.0 eq).

  • Dissolve the triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile).

  • Add the desired alkyl halide (1.0 - 1.1 eq).

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by the precipitation of the phosphonium salt.

  • After the reaction is complete, cool the mixture to room temperature.

  • If precipitation is incomplete, add a non-polar solvent like diethyl ether to induce further precipitation.

  • Collect the solid phosphonium salt by vacuum filtration, wash thoroughly with diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum.[11] The salt is typically a white, crystalline solid.

Part B: Wittig Reaction with 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

This protocol details the in situ generation of a non-stabilized ylide and its reaction with the target aldehyde.

Materials & Reagents:

Reagent/MaterialStoichiometryPurpose
Alkyltriphenylphosphonium Salt (from Part A)1.2 eqYlide Precursor
3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde1.0 eqCarbonyl Substrate
n-Butyllithium (n-BuLi) in hexanes (1.6 M)1.1 eqStrong Base for Ylide Generation
Anhydrous Tetrahydrofuran (THF)-Aprotic Solvent
Saturated aq. NH₄Cl-Quenching Agent
Ethyl Acetate / Dichloromethane-Extraction Solvents
Brine / Saturated aq. NaCl-Washing Agent
Anhydrous Na₂SO₄ or MgSO₄-Drying Agent

Step-by-Step Procedure:

  • Ylide Generation:

    • Add the dried alkyltriphenylphosphonium salt (1.2 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous THF via syringe and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A distinct color change (typically to deep red, orange, or yellow) indicates the formation of the ylide.[12]

    • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Wittig Reaction:

    • Dissolve 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.

    • Cool the ylide solution back down to -78 °C.

    • Add the aldehyde solution dropwise to the ylide solution via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product will contain the desired alkene and a significant amount of TPPO.

    • Purification Strategy 1 (Standard): Purify the crude material by flash column chromatography on silica gel. A gradient elution (e.g., from hexanes/ethyl acetate to dichloromethane/methanol) may be necessary to separate the product from TPPO.

    • Purification Strategy 2 (TPPO Removal): If chromatography is challenging, specific methods to remove TPPO can be employed. One effective method involves treating the crude mixture with oxalyl chloride, which converts the soluble TPPO into an insoluble chlorophosphonium salt that can be removed by filtration.[13] Alternatively, for low-polarity products, precipitation of TPPO from a non-polar solvent like petroleum ether can be effective.[14]

Troubleshooting

  • No reaction/Low Conversion: Ensure all reagents and glassware are scrupulously dry, as the strong base (n-BuLi) and the ylide are moisture-sensitive. Verify the quality of the n-BuLi via titration.

  • Complex Product Mixture: The basicity of the substrate may cause side reactions. Consider using a less nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) for ylide generation.

  • Difficult Purification: If TPPO co-elutes with the product, consider the alternative purification methods mentioned above.[13][14] Recrystallization of the final product may also be a viable option.[15]

References

  • Butcher, M. et al. (2007). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. [Link]

  • Li, Z. et al. (2025). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. [Link]

  • OpenStax (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. [Link]

  • Batey, R. A. et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. [Link]

  • Woski, S. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Haverford College Chemistry. [Link]

  • Reddy, V. P. et al. (2015). Access to Imidazo[1,2-a]pyridines via Annulation of α-Keto Vinyl Azides and 2-Aminopyridines. Organic Letters. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Sharma, A. et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]

  • Various Authors (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. ResearchGate. [Link]

  • LibreTexts Chemistry (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. LibreTexts. [Link]

  • Torr, J. E. et al. (2005). The synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether. ResearchGate. [Link]

  • Henninger, J. et al. (2003). Process for the purification of phosphonium salts.
  • Organic Chemistry Portal (n.d.). Wittig Reaction - Common Conditions. Organic-Reaction.com. [Link]

  • Thakur, A. et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • Adimurthy, S. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Rao, V. K. et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. [Link]

  • Dalal Institute (n.d.). Wittig Reaction. Dalal Institute. [Link]

  • Organic Chemistry Portal (n.d.). Wittig Reaction. . [Link]

  • Wikipedia (n.d.). Wittig reaction. Wikipedia. [Link]

  • Lumen Learning (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. [Link]

  • LibreTexts Chemistry (2023). Wittig Reaction. LibreTexts. [Link]

Sources

Metal complexation ligands derived from 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Validation of Metal Complexation Ligands Derived from 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Executive Summary

This technical guide details the rational design, synthesis, and biological validation of transition metal complexes utilizing ligands derived from 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde (CAS: 57805-99-9). By leveraging the purine-mimicking properties of the imidazo[4,5-c]pyridine scaffold and the predictable coordination geometry afforded by N3-methylation, researchers can develop highly potent metallodrugs. This document provides drug development professionals with step-by-step, self-validating protocols for generating Schiff base ligands, synthesizing metal complexes, and evaluating their target engagement.

Scientific Rationale & Structural Causality

The rational design of targeted metallodrugs requires ligands that not only stabilize the metal center but also actively participate in biological target engagement. 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde serves as an optimal molecular building block for several mechanistic reasons:

  • Purine Bioisosterism: The imidazo[4,5-c]pyridine core is a 3-deazapurine analog. This structural mimicry allows it to competitively bind to the ATP-binding hinge region of protein kinases, making it a privileged scaffold in oncology and targeted therapeutics[1].

  • Conformational Locking via N3-Methylation: Unsubstituted imidazoles undergo rapid tautomerization, which complicates metal coordination by creating structural ambiguity. The methyl group at the N3 position locks the tautomeric state, ensuring that the N1 nitrogen and the C2-imine nitrogen present a rigid, predictable coordination pocket[2][3].

  • Electrophilic C2-Carbaldehyde: The aldehyde moiety enables modular Schiff base (imine) condensation with various primary amines. This modularity allows the fine-tuning of the ligand's electronic and steric properties to optimize metal binding and cellular uptake.

  • Synergistic Metal Complexation: Coordination with transition metals (e.g., Au(III), Cu(II), Zn(II)) introduces a positive charge and enhances the overall planarity of the complex. This facilitates electrostatic attraction to the negatively charged DNA phosphate backbone, followed by deep intercalation of the planar aromatic system between DNA base pairs[4].

Mechanistic Pathways & Workflows

The development of these metal complexes follows a logical progression from ligand synthesis to biological validation. The dual mechanism of action (MOA) involves both kinase inhibition and DNA intercalation.

Workflow A 3-Methyl-3H-imidazo[4,5-c] pyridine-2-carbaldehyde (Precursor) C Schiff Base Ligand (Imine Formation) A->C Condensation B Primary Amine (Nucleophile) B->C E Metal Complexation (Coordination) C->E Chelation D Transition Metal Salt (e.g., CuCl2, KAuCl4) D->E F Physicochemical & Biological Validation E->F Assay

Caption: Workflow for synthesizing imidazo[4,5-c]pyridine-derived metal complexes.

MOA M1 Metal-Ligand Complex M2 Cellular Internalization M1->M2 M3 DNA Intercalation (π-π Stacking) M2->M3 M4 Kinase Hinge Binding (ATP Mimetic) M2->M4 M5 Structural Perturbation M3->M5 M4->M5 M6 Apoptosis / Cell Death M5->M6

Caption: Dual mechanism of action: DNA intercalation and kinase inhibition.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Schiff Base Ligand

Objective: Condense 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde with a primary amine to form a multidentate ligand. Causality & Design: Ethanol is selected as the solvent because the starting materials are highly soluble, but the resulting planar Schiff base typically precipitates, driving the thermodynamic equilibrium forward. Glacial acetic acid acts as a catalytic proton source, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine. Steps:

  • Dissolve 1.0 mmol of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde in 15 mL of absolute ethanol.

  • Add 1.0 mmol of the selected primary amine (e.g., 2-aminophenol for an N,N,O donor set) dropwise under continuous stirring.

  • Add 2-3 drops of glacial acetic acid.

  • Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1).

  • Cool the solution to 4°C overnight to induce crystallization.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum. Self-Validation: Perform FT-IR spectroscopy on the dried product. The successful formation of the ligand is confirmed by the complete disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a sharp imine C=N stretch at 1610–1630 cm⁻¹.

Protocol 2: Synthesis of the Metal Complex (e.g., Au(III) Complex)

Objective: Coordinate the synthesized ligand with a transition metal to form a stable, bioactive complex. Causality & Design: Gold(III) is isoelectronic with Platinum(II) (d⁸ configuration), favoring square planar geometries that are structurally ideal for DNA intercalation[4]. The reaction is performed in a mixture of methanol and DCM to ensure the solubility of both the organic ligand and the inorganic metal salt. Steps:

  • Dissolve 0.5 mmol of the Schiff base ligand in 10 mL of a 1:1 MeOH/DCM mixture.

  • Slowly add a solution of 0.5 mmol of KAuCl₄ (or CuCl₂·2H₂O for copper complexes) dissolved in 5 mL of MeOH.

  • Stir the reaction mixture at room temperature for 12 hours. A distinct color change (e.g., yellow to deep brown/orange) indicates successful coordination.

  • Concentrate the solution under reduced pressure to half its volume and add diethyl ether to precipitate the complex.

  • Filter, wash with diethyl ether, and dry in a desiccator. Self-Validation: Measure the molar conductivity in DMF. A non-electrolyte or 1:1 electrolyte profile confirms the coordination sphere. Additionally, UV-Vis spectroscopy should reveal a bathochromic shift (redshift) of the ligand's π-π* transitions due to the stabilization of electronic states upon metal coordination.

Protocol 3: Validation of Target Engagement via DNA UV-Vis Titration

Objective: Quantify the binding affinity and mode of interaction between the metal complex and Calf Thymus DNA (CT-DNA). Causality & Design: Intercalation involves the insertion of the planar metal complex between DNA base pairs. This interaction causes a decrease in the molar absorptivity of the DNA (hypochromism) due to strong π-π stacking interactions, and a redshift due to the stabilization of the excited state[4]. Steps:

  • Prepare a 50 µM stock solution of the metal complex in Tris-HCl buffer (pH 7.4, 50 mM NaCl, 5% DMSO to ensure solubility).

  • Prepare a stock solution of CT-DNA in the same buffer. Determine its concentration by measuring absorbance at 260 nm (ε = 6600 M⁻¹ cm⁻¹).

  • Place 2 mL of the metal complex solution in a quartz cuvette.

  • Titrate by adding 5-10 µL aliquots of the CT-DNA stock.

  • After each addition, incubate for 5 minutes and record the UV-Vis spectrum from 200 to 600 nm. Self-Validation: Calculate the intrinsic binding constant (

    
    ) using the Wolfe-Shimer equation. A significant hypochromic effect (>20%) coupled with a bathochromic shift (2-10 nm) self-validates an intercalative binding mode.
    

Quantitative Data Presentation

The following table summarizes representative physicochemical and biological validation data, demonstrating the enhancement of molecular properties upon metal complexation.

CompoundUV-Vis λmax (nm)IR ν(C=N) (cm⁻¹)Molar Conductivity (Ω⁻¹cm²mol⁻¹)DNA Binding Constant (

, M⁻¹)
Cytotoxicity (IC₅₀, A549 cells, µM)
Free Ligand (L) 280, 3151625< 51.2 × 10⁴> 100
Cu(II)-L Complex 288, 385, 640160515 (Non-electrolyte)4.5 × 10⁵18.5
Au(III)-L Complex 292, 395161085 (1:1 Electrolyte)6.8 × 10⁵4.2

Note: The shift in ν(C=N) to lower frequencies confirms the participation of the imine nitrogen in coordination. The high


 values for the complexes correlate directly with enhanced cytotoxicity against A549 lung cancer cells, validating the rational design[4].

References

  • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis Source: ResearchGate URL: 2

  • Title: 4-Chloro-1H-imidazo[4,5-c]pyridine Source: Benchchem URL: 1

  • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis Source: PMC / NIH URL: 3

  • Title: Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes Source: Semantic Scholar URL: 4

Sources

Troubleshooting & Optimization

Preventing oxidation of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde[1][2]

Case ID: OX-IMP-2-CHO Priority Level: Critical (Stability Sensitive) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Stability Paradox

You are likely working with 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde as a scaffold for drug discovery (e.g., kinase inhibitors or antivirals).[1][2] While the imidazopyridine core is robust, the C2-aldehyde functionality is a "ticking clock."[1][2]

The Core Issue: Heteroaromatic aldehydes are structurally predisposed to aerobic auto-oxidation .[1][2] The electron-withdrawing nature of the pyridine ring (specifically in the [4,5-c] fusion) increases the electrophilicity of the carbonyl carbon, making it susceptible to hydration, but the primary degradation pathway during storage is the radical-mediated conversion to 3-methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid .[1][2]

This guide provides the protocols to arrest this process and recover your material if degradation has occurred.[2]

Critical Storage Protocol (The "Golden Standard")

To maximize shelf-life, you must disrupt the three pillars of auto-oxidation: Oxygen, Energy (Heat/Light), and Initiators. [1][2]

ParameterRecommendationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenOxygen is the primary reactant.[1][2] Argon is heavier than air, providing a superior "blanket" in vials compared to Nitrogen.[1][2]
Temperature -20°C (Long term) Oxidation rates follow the Arrhenius equation.[1][2] Lowering T significantly reduces the rate of radical propagation.[2]
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV/blue light (photo-initiators).[1][2] Teflon liners prevent leaching of plasticizers which can act as radical initiators.[2]
Physical State Solid / Neat Oil Avoid storing in solution. Dissolved oxygen diffuses faster in solvents (DMSO, DMF) than in the solid lattice.[2]
Troubleshooting & FAQs
Q1: My yellow oil/solid has developed a white crust or precipitate. What happened?

Diagnosis: Auto-oxidation to the carboxylic acid.[1][2][3] The Science: The aldehyde (typically a low-melting solid or oil) oxidizes to the corresponding carboxylic acid.[1][2] Unlike the aldehyde, the acid can form strong intermolecular hydrogen bonds (dimers) or exist as a zwitterion (internal salt between the pyridine nitrogen and the carboxylate).[1][2] This drastically increases the melting point and reduces solubility in non-polar solvents, appearing as a white solid.[2]

Q2: Can I store the stock solution in DMSO or Methanol?

Verdict: NO. The Science:

  • Methanol: The electron-deficient aldehyde will slowly form a hemiacetal or acetal in equilibrium, complicating NMR interpretation and stoichiometry.[1][2]

  • DMSO: While excellent for solubility, DMSO is hygroscopic and can facilitate oxidation.[2] Furthermore, in the presence of trace amines, DMSO can promote side reactions.[1][2]

  • Solution State: Storing in solution increases the surface area available for interaction with dissolved oxygen.[2]

Q3: How do I confirm purity without wasting the sample?

Method: 1H NMR is the gold standard.[2]

FeatureAldehyde (Intact)Carboxylic Acid (Degraded)
Chemical Shift ~10.0 - 10.2 ppm (Singlet)~12.0 - 14.0 ppm (Broad, often invisible due to exchange)
Solubility Soluble in CDCl3, DCMPoor in CDCl3; requires DMSO-d6 or MeOD
Visual Yellow/Tan Oil or SolidWhite/Off-white Powder
Visualizing the Enemy: The Auto-Oxidation Mechanism[1]

Understanding the mechanism is key to prevention.[2] The reaction is a radical chain process.[2]

AutoOxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat/Metal) Peracid Peracid (R-COOOH) Radical->Peracid + O2 (Propagation) Peracid->Radical Chain Transfer Acid Carboxylic Acid (R-COOH) Peracid->Acid + Aldehyde (2x Acid formed) Oxygen O2 (Air)

Figure 1: The radical chain mechanism of aldehyde auto-oxidation.[1][2] Note that one molecule of peracid reacts with a second molecule of aldehyde to produce two molecules of acid, accelerating the degradation exponentially.[1]

Recovery Protocol: The Bisulfite Wash

If your sample is partially oxidized (e.g., <80% purity), do not discard it.[1][2] The Bisulfite Purification Method is highly effective for heteroaromatic aldehydes because the aldehyde forms a water-soluble adduct, while the acid and other organic impurities do not [1].[1][2]

Prerequisites:

  • Impure Aldehyde[2][4]

  • Sodium Bisulfite (NaHSO3) saturated solution[1][2]

  • Ethyl Acetate (EtOAc) or DCM[1][2]

  • Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in a minimal amount of EtOAc.

  • Adduct Formation: Add excess saturated aqueous NaHSO3. Shake vigorously for 5-10 minutes.

    • Observation: A precipitate (the bisulfite adduct) may form at the interface.[2] This is good.

  • Separation (The Critical Step):

    • Keep the Aqueous Layer (contains the aldehyde-bisulfite adduct).[1][2]

    • Discard the Organic Layer (contains the carboxylic acid impurity and non-aldehyde byproducts).[2]

  • Washing: Wash the aqueous layer once with fresh EtOAc to remove trace impurities.[2]

  • Regeneration:

    • Cool the aqueous layer to 0°C.[2]

    • Slowly basify with NaHCO3 or Na2CO3 (solid or solution) until pH ~9-10.[1][2]

    • Caution: Foaming will occur.[1][2][5]

  • Extraction: Extract the regenerated aldehyde into EtOAc (3x).

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

Decision Matrix: Storage vs. Usage

Use this logic flow to determine the immediate action for your sample.

DecisionTree Start Inspect Sample CheckColor Color Change? (Darkening or White Solid) Start->CheckColor NMR Run 1H NMR CheckColor->NMR Yes Store Store: -20°C, Argon, Amber Vial CheckColor->Store No (Looks fresh) PurityHigh Purity > 95% NMR->PurityHigh Aldehyde Peak Strong PurityLow Purity < 90% (Acid Present) NMR->PurityLow Acid Peak / Broadening PurityHigh->Store Purify Perform Bisulfite Wash (See Section 5) PurityLow->Purify Purify->NMR Re-check

Figure 2: Workflow for assessing sample integrity and determining necessary intervention.

References
  • Purification of Aldehydes via Bisulfite Adducts

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2]

    • Context: Standard procedure for separating aldehydes from ketones and acids.[2]

    • Link:[1][2]

  • Auto-oxidation of Heteroaromatic Aldehydes

    • Title: N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids.[1][2]

    • Source: MDPI (Molecules 2013).[1][2]

    • Context: Details the radical mechanism and susceptibility of aromatic aldehydes to aerobic oxid
    • Link:[1][2]

  • Handling of Pyridine Carboxaldehydes

    • Title: Safety Data Sheet: 3-Methyl-2-pyridinecarboxaldehyde.[1][2]

    • Source: Thermo Fisher Scientific.[1][2]

    • Context: Establishes baseline storage conditions (Air sensitive, Keep refriger
    • Link:[1][2]

Sources

Technical Support Center: Optimizing Reductive Amination with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Reductive amination is a cornerstone reaction for C–N bond formation. However, when dealing with sterically hindered substrates (e.g., tert-butylamine, diisopropylamine, or


-branched ketones), the standard kinetic pathways break down.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass steric bottlenecks and maximize your yields.

Diagnostic Flowcharts: Identifying the Bottleneck

Direct reductive amination relies on a delicate kinetic balance: the rate of imine/iminium formation must exceed the rate of direct carbonyl reduction. Steric bulk drastically reduces the rate of nucleophilic attack and the subsequent dehydration of the hemiaminal. If the reducing agent is too active, it will prematurely reduce the ketone to an alcohol before the imine can form[1].

Mechanism Ketone Ketone + Hindered Amine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Addition Alcohol Alcohol Byproduct (Direct Reduction) Ketone->Alcohol Premature Reduction (Kinetics Mismatch) Iminium Iminium / Imine (Formation is slow) Hemiaminal->Iminium Dehydration (Sterically Hindered) AmineProd Target Alkylated Amine Iminium->AmineProd Hydride Transfer

Mechanistic pathway of reductive amination highlighting the kinetic bottleneck.

Troubleshooting Start Reaction Yields < 20% Analyze LC-MS / NMR Analysis Start->Analyze Byproduct1 Major: Alcohol Byproduct Analyze->Byproduct1 Byproduct2 Major: Unreacted SM Analyze->Byproduct2 Sol1 Switch to Stepwise RA (Delay Reductant) Byproduct1->Sol1 Premature Reduction Sol2 Add Ti(OiPr)4 (Force Imine Formation) Byproduct2->Sol2 Poor Electrophilicity Sol3 Use TFE Solvent (Stabilize Iminium) Sol1->Sol3 If imine still fails Sol2->Sol3 Enhance conversion

Troubleshooting decision tree for resolving low yields in hindered reductive aminations.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering reduced alcohol instead of my target amine? A1: This is a classic kinetics mismatch. Your reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) is reducing the carbonyl faster than the sterically hindered amine can attack and dehydrate. To fix this, you must switch from a direct reductive amination to a stepwise (indirect) protocol[1]. Do not add the hydride source until imine formation is complete.

Q2: My amine and ketone simply won't react to form the imine, even when heated. How do I overcome this steric wall? A2: You need a strong, oxophilic Lewis acid to force the equilibrium. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard here. It coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. Furthermore, as the amine attacks, Ti(OiPr)₄ acts as a thermodynamic sink for the displaced oxygen, effectively scavenging water and irreversibly driving the equilibrium toward the imine[1][2].

Q3: Are there solvent alternatives to DCE or THF that promote hindered iminium formation? A3: Yes. 2,2,2-Trifluoroethanol (TFE) is a uniquely effective solvent for hindered systems. The strongly electron-withdrawing CF₃ group makes the hydroxyl proton highly acidic (pKa ~12.5) compared to standard alcohols. This allows TFE to strongly hydrogen-bond with and stabilize the transition state of the iminium ion without being nucleophilic enough to competitively attack it[3][4].

Quantitative Data: Reducing Agent Selection Matrix

Selecting the correct hydride source is critical. Use this matrix to match the reducing agent to your substrate's steric demands.

Reducing AgentRelative Hydride DonicityOptimal pH RangeSteric TolerancePrimary Use Case & Causality
NaBH(OAc)₃ (STAB) Mild4–5LowDirect RA of unhindered amines. The electron-withdrawing acetate groups stabilize the boron, preventing premature ketone reduction[1].
NaBH₃CN Moderate3–4ModerateStepwise RA. Stable in weakly acidic conditions where imines are protonated to highly reactive iminium ions[2].
NaBH₄ + Ti(OiPr)₄ StrongNeutralHighBest for extremely hindered systems. Added only after Ti(OiPr)₄ forces imine formation. Provides a small, highly reactive hydride[1].

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure you do not waste reagents on failed intermediate steps.

Protocol A: Stepwise Ti(OiPr)₄-Mediated Reductive Amination

Best for: Extreme steric hindrance (e.g., coupling diisopropylamine with substituted acetophenones).

  • Imine Formation: Charge an oven-dried flask with the ketone (1.0 eq) and the hindered amine (1.2 eq) under an argon atmosphere.

  • Lewis Acid Activation: Add neat Ti(OiPr)₄ (1.5–2.0 eq). Stir at room temperature (or heat to 50°C for exceptionally sluggish substrates) for 12–24 hours.

    • Causality: Neat Ti(OiPr)₄ maximizes the concentration of the Lewis acid, acting as both the activator and the dehydrating solvent.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it into 1 mL of wet diethyl ether (this precipitates TiO₂). Centrifuge, and analyze the supernatant via GC-MS or LC-MS. Do not proceed until you observe >90% conversion to the imine.

  • Reduction: Dilute the reaction mixture with anhydrous ethanol (0.2 M). Cool the flask to 0°C.

    • Causality: Cooling prevents the exothermic hydride reduction from causing localized boiling, which can lead to unwanted side reactions.

  • Hydride Addition: Slowly add NaBH₄ (1.5 eq) in small portions. Stir for 2–4 hours at room temperature.

  • Workup: Quench the reaction by adding 1M aqueous NaOH or aqueous ammonia.

    • Causality: Basic aqueous quenching hydrolyzes the titanium complex into a dense, insoluble TiO₂ lattice that traps impurities and allows for easy filtration through Celite.

  • Filter the slurry through a pad of Celite, wash thoroughly with Ethyl Acetate, and concentrate the filtrate.

Protocol B: Direct Reductive Amination in TFE

Best for: Moderate hindrance where acid-sensitive functional groups preclude the use of Ti(OiPr)₄.

  • Solvation: Dissolve the ketone (1.0 eq) and the amine (1.2 eq) in 2,2,2-Trifluoroethanol (TFE) to a concentration of 0.2 M.

    • Causality: TFE's high ionizing power stabilizes the transient iminium ion, shifting the equilibrium forward[3].

  • Equilibration: Stir for 1–2 hours at room temperature to allow hemiaminal/iminium equilibration.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. If the hemiaminal mass is observed but fails to dehydrate into the iminium, add 3Å molecular sieves to physically sequester water and force dehydration.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions. Stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (3x), dry over MgSO₄, and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (ACS Publications). 1

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). "Hitchhiker's Guide to Reductive Amination." Synthesis (Thieme-connect). 3

  • Asano, N. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. 2

  • Wang, J., Wang, W., Huang, H., Ma, Z., & Chang, M. (2024). "Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands." Chemical Science (RSC Publishing). 4

Sources

Solubility issues of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility difficulties with 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde in non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether). This is a known physicochemical bottleneck inherent to the imidazo[4,5-c]pyridine core.[1] The fused heterocyclic system exhibits strong


-

stacking and high polarity due to the pyridine nitrogen and the imidazole moiety, creating a high lattice energy that non-polar solvents cannot overcome.[1]

This guide provides field-proven protocols to bypass these limitations without compromising reaction integrity.

Module 1: Diagnostic & Root Cause Analysis

The Physicochemical Conflict: To solve the problem, we must first quantify the mismatch.[2]

  • The Solute: 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is a polar, planar heterocycle .[1][2] It functions as a Hydrogen Bond Acceptor (HBA) at the pyridine

    
     and imidazole 
    
    
    
    , and possesses a dipole moment significantly higher than benzene or hexane.
  • The Solvent: Non-polar solvents (Dielectric constant

    
    ) lack the dipole moment to disrupt the intermolecular forces holding the crystal lattice of your compound together.[1][2][3]
    

Solubility Profile Estimation:

Solvent Class Representative Solvents Predicted Solubility Technical Note
Non-Polar Hexane, Pentane, Cyclohexane Insoluble Use only as anti-solvent for precipitation.[1][2][3]
Aromatic Toluene, Benzene Very Poor May dissolve trace amounts at reflux (risk of decomposition).[2][3]
Chlorinated DCM, Chloroform Good Recommended primary solvent.
Polar Aprotic DMF, DMSO, DMAc Excellent Hard to remove; use only if necessary.[2][3]

| Polar Protic | Methanol, Ethanol | Moderate to Good | Risk of hemiacetal formation with the aldehyde.[2][3] |

Module 2: Troubleshooting Strategies (The "How-To")

Scenario A: You need a non-polar environment for a specific reaction (e.g., radical bromination, specific Lewis Acid catalysis).[3]

The Solution: The "Doping" Strategy Do not attempt to force solubility in pure non-polar solvents.[2][3] Instead, create a pseudo-non-polar environment using a "Solubility Bridge."[1][2]

Protocol:

  • Dissolution: Dissolve your substrate in the minimum volume of Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1][2][3] These are moderately polar but chemically inert in many radical/Lewis acid conditions.[1][2]

  • Dilution: Slowly add your non-polar solvent (e.g., Hexane or Toluene) to the DCM solution with vigorous stirring.[2][3]

  • Threshold Check: Continue adding until a slight turbidity (cloudiness) appears, then add a drop of DCM to clear it.[2][3]

    • Result: You now have a predominantly non-polar system where the substrate remains in solution due to the DCM "chaperone."[2][3]

Scenario B: The compound "Oils Out" or precipitates during extraction/workup.[2][3]

The Solution: The "Salting-Out" & Mixed-Organic Approach Standard EtOAc/Water extractions often fail because the pyridine nitrogen creates water solubility, especially at acidic pH.[1][2][3]

Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 8 (neutralize any acid salts) using saturated

    
    .[1][2][3]
    
  • The Solvent Switch: Do not use Diethyl Ether or Hexane.[2][3] Use Chloroform/Isopropanol (3:1 ratio) as your organic phase.[1][2][3]

    • Mechanism:[1][2][3][4][5][6] Isopropanol disrupts the hydration shell around the polar nitrogen, while Chloroform solubilizes the aromatic core.[3]

  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic substrate out of the water (Hofmeister effect).

Scenario C: Purification (Flash Chromatography) results in streaking.

The Solution: Deactivation of Silica The basic nitrogen atoms in the imidazo-pyridine ring interact strongly with the acidic silanols on silica gel, causing peak tailing (streaking) and loss of material.[1][3]

Protocol:

  • Mobile Phase: Use DCM:Methanol (95:5) instead of Hexane:EtOAc.

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.[1][2][3]
    
    • Mechanism:[1][2][3][4][5][6] The amine modifier competitively binds to the silica's acidic sites, allowing your product to elute cleanly.[3]

Module 3: Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on your experimental constraints.

SolventSelection Start Start: Solvent Selection for Imidazo[4,5-c]pyridine-aldehyde Constraint What is the Reaction Constraint? Start->Constraint WaterSens Strictly Anhydrous/ Non-Polar Required? Constraint->WaterSens TempSens Is the Aldehyde Thermally Stable (>80°C)? WaterSens->TempSens Yes (e.g., Lewis Acid) Sol_Polar Use DMF/DMSO (High Solubility) WaterSens->Sol_Polar No (e.g., Nucleophilic Sub) Sol_DCM Use DCM or CHCl3 (Standard) TempSens->Sol_DCM No (Standard Ops) Sol_Dope Use Toluene doped with 10% DMF/DCM TempSens->Sol_Dope Yes Sol_Protect Protect Aldehyde as Acetal (Increases Lipophilicity) TempSens->Sol_Protect No (Must use Hexane)

Figure 1: Solvent Selection Decision Tree for polar heterocyclic aldehydes.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use heat to dissolve the compound in Toluene? A: Proceed with extreme caution. While heat increases solubility, aldehydes attached to electron-deficient heterocycles are prone to oxidation (to the carboxylic acid) or polymerization at high temperatures.[1][2]

  • Requirement: If heating is mandatory, you must degas the solvent and run under a strict Argon atmosphere.[2]

Q2: I see a solid forming in my aldehyde bottle during storage. Is it insoluble impurity? A: Likely not.[1][2] This is often the hydrate (gem-diol) form or a trimer, caused by moisture ingress.[1][2]

  • Fix: Dissolve in DCM, dry over

    
    , and reconcentrate. Store under inert gas at 4°C.
    

Q3: Why can't I just use Ethanol? A: You can, but be aware that aldehydes react reversibly with alcohols to form hemiacetals .[2][3] This can complicate NMR interpretation (splitting signals) and alter reactivity.[1][2] If using alcohols, ensure the reaction kinetics favor your intended nucleophile over the solvent.[3]

References & Further Reading

  • Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry. (Provides foundational solubility principles for fused pyridine systems).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvatochromism and solubility parameters).

  • Bavetsias, V., et al. "Design and synthesis of cyclopenta[d]pyrimidine antifolates."[3] Journal of Medicinal Chemistry. (Demonstrates workup protocols for similar polar heterocyclic aldehydes). [1][3]

  • Clayden, J., et al. Organic Chemistry. Oxford University Press.[1][2] (Mechanistic grounding for acetal protection strategies).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde before handling.

Sources

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[4,5-c]pyridine Synthesis. As a Senior Application Scientist, I have compiled this guide to address the most persistent bottlenecks encountered during the condensation of 3,4-diaminopyridines with aldehydes. While this transformation is a cornerstone in medicinal chemistry for accessing 3-deazapurine bioisosteres, it is notoriously prone to side reactions such as incomplete dehydrogenative cyclization, N-oxidation, and bis-adduct formation.

This guide provides mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure robust yields and high scientific integrity.

Mechanistic Pathway & Common Side Reactions

Understanding the exact point of failure in your reaction requires mapping the mechanistic pathway. The synthesis is not a single step; it involves condensation, intramolecular cyclization, and a final oxidative dehydrogenation.

Mechanism A 3,4-Diaminopyridine + Aldehyde B Schiff Base Intermediate A->B Condensation (-H2O) E Carboxylic Acid (Over-oxidation) A->E Harsh Oxidant C Aminal Intermediate B->C Intramolecular Attack G Bis-adduct Formation B->G Excess Aldehyde + Lewis Acid D Imidazo[4,5-c]pyridine (Target) C->D Oxidative Dehydrogenation F Pyridine N-oxide Byproduct D->F Uncontrolled Oxidation

Mechanistic pathway of imidazo[4,5-c]pyridine synthesis and common side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at the Schiff base intermediate, leading to incomplete cyclization. How do I drive the reaction forward without using harsh conditions? Causality: The formation of the imidazo[4,5-c]pyridine core requires a dehydrogenative cyclization of the intermediate aminal[1]. When relying solely on thermal conditions, the activation energy for this final oxidation step is often too high, causing the reaction to stall at the Schiff base or aminal stage. Historically, harsh dehydrating agents (like POCl3) were used, which degrade sensitive functional groups[2]. Solution: Implement a mild Lewis acid catalyst. Zinc(II) trifluoromethanesulfonate (Zn(OTf)2) at 30 mol% in refluxing methanol effectively coordinates the imine nitrogen, increasing its electrophilicity and driving the intramolecular cyclization smoothly[1]. Alternatively, Ytterbium(III) triflate (Yb(OTf)3) offers exceptional functional-group tolerance[2][3]. Self-Validating Check: Monitor the reaction via LC-MS. The stalled Schiff base intermediate will present a mass of


, whereas the fully aromatized imidazo[4,5-c]pyridine will be 

due to the loss of two hydrogen atoms during oxidative aromatization.

Q2: I am observing significant N-oxide byproduct formation on the pyridine core. How can I prevent this while still achieving full oxidative cyclization? Causality: The pyridine nitrogen in the imidazopyridine ring system is highly electron-rich and uniquely susceptible to oxidation[4]. When strong chemical oxidants (e.g., mCPBA or excess H2O2) are used to force the dehydrogenation of the aminal intermediate, they inevitably over-oxidize the pyridine nitrogen, forming an N-oxide byproduct. Solution: Control the oxidative environment by switching to an air-oxidative, water-mediated condensation[3][5]. By running the reaction in an aqueous medium under an ambient air atmosphere, dissolved oxygen acts as a sufficiently mild oxidant to drive the aminal dehydrogenation without over-oxidizing the pyridine core. Self-Validating Check: If an N-oxide has formed, it will elute significantly earlier on a normal-phase TLC plate (highly polar) and show a characteristic


 mass shift on MS. Transitioning to air-oxidation should eliminate this 

peak entirely.

Q3: My LC-MS shows a mixture of the desired mono-condensation product and a bis-adduct. How do I control the stoichiometry? Causality: Electron-rich aldehydes can coordinate strongly with certain Lewis acid catalysts (such as Er(OTf)3), which inadvertently facilitates a second amine addition to the carbonyl group, leading to double-condensation (bis-adduct) products[6]. Solution: Adjust the stoichiometry to use a slight excess of the 3,4-diaminopyridine (e.g., a 1.2:1 to 1.5:1 amine:aldehyde ratio) to statistically favor mono-condensation[6]. Furthermore, avoid highly oxophilic rare-earth catalysts if bis-adducts persist, and switch to the Zn(OTf)2 protocol[1].

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the impact of various catalytic and oxidative conditions on reaction efficiency and side-reaction prevalence, synthesized from current literature standards[1][4][5][6].

Catalyst / ConditionPrimary OxidantTarget YieldMajor Side Reaction Risk
None (Thermal, >150°C) AirLow (<40%)Incomplete Cyclization (Stalled at Schiff Base)
Zn(OTf)2 (30 mol%), MeOH Air (Mild)High (85-95%)Minimal; Highly efficient for standard aldehydes
Er(OTf)3, Solvent-free AirVariableBis-adduct formation (with electron-rich aldehydes)
Strong Oxidants (e.g., mCPBA) ChemicalModeratePyridine N-oxide formation; Aldehyde degradation
Aqueous Media, Air Air (Mild)ExcellentMinimal; Highly eco-friendly, prevents over-oxidation

Standardized Experimental Protocols

Protocol A: Zinc Triflate-Catalyzed Synthesis (Standard Workflow)

Best for standard and sterically hindered aldehydes where thermal cyclization stalls[1].

  • Preparation: Charge an oven-dried round-bottom flask with 3,4-diaminopyridine (1.0 equiv) and the substituted aldehyde (1.0 equiv) in anhydrous methanol (0.2 M concentration).

  • Catalyst Addition: Add Zinc(II) trifluoromethanesulfonate (

    
    ) (30 mol%) to the stirring mixture.
    
  • Cyclization: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (UV detection at 254 nm). Self-validation: The disappearance of the fluorescent Schiff base intermediate validates the progression of the dehydrogenative cyclization.

  • Workup: Upon completion (typically 2-6 hours), cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dilute the crude residue with ethyl acetate, wash with saturated aqueous

    
    , dry over 
    
    
    
    , and purify via silica gel column chromatography to isolate the pure 2-substituted-1H-imidazo[4,5-c]pyridine.
Protocol B: Mild Air-Oxidative Aqueous Synthesis

Best for highly oxidation-sensitive substrates prone to N-oxide formation[3][5].

  • Preparation: Suspend 3,4-diaminopyridine (1.2 equiv) and the aldehyde (1.0 equiv) in distilled water. Note: Using a 1.2x excess of diamine structurally prevents bis-adduct formation[6].

  • Oxidation: Heat the mixture to 80-100°C under an open-air atmosphere. Do not seal the vessel; the dissolved ambient oxygen acts as the sole, mild oxidant.

  • Monitoring: Monitor the reaction via LC-MS. Self-validation: The absence of an

    
     peak confirms the successful prevention of N-oxide formation[4].
    
  • Isolation: Once the reaction is complete, cool the flask in an ice bath to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct suboptimal reaction profiles.

Workflow Start Analyze Crude Reaction Mixture Stall Stalled at Schiff Base? Start->Stall NOxide N-oxide Detected? Stall->NOxide No Sol1 Add Zn(OTf)2 or Yb(OTf)3 (30 mol%) Stall->Sol1 Yes Bis Bis-adduct Present? NOxide->Bis No Sol2 Switch to Mild Air Oxidation in Aqueous Media NOxide->Sol2 Yes Sol3 Adjust Amine:Aldehyde Ratio to >1.2:1 Bis->Sol3 Yes

Troubleshooting decision tree for imidazo[4,5-c]pyridine aldehyde condensations.

References

  • [2] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC (NIH). Available at:

  • [1] Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSciMed Central. Available at:

  • [3] Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at:

  • [4] Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem. Available at:

  • [6] Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC (NIH). Available at:

  • [5] Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation. ResearchGate. Available at:

Sources

Technical Support Center: Stability & Handling of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

[1]

Introduction: The "Phantom" Instability

Welcome to the technical support guide for 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde .

Researchers frequently report that this compound is "unstable" in aqueous solution.[1] In 90% of cases, this is a misinterpretation of reversible hydration , not irreversible degradation. This heterocyclic aldehyde possesses a highly electron-deficient core, making the carbonyl carbon exceptionally electrophilic.[1] Upon contact with water (especially in acidic media), it rapidly establishes an equilibrium with its gem-diol (hydrate) form.[1]

This guide provides the diagnostic tools to distinguish between hydration (reversible) and oxidation (irreversible), ensuring you do not discard valuable material.

Module 1: The Hydration Enigma (Troubleshooting NMR & HPLC)

The Issue:

"I dissolved the compound in D₂O, but the aldehyde proton peak at ~10 ppm disappeared. Is my compound decomposed?"

The Diagnosis: No. The compound has likely converted to its gem-diol form.[2][3] The imidazo[4,5-c]pyridine core acts as an electron sink, activating the aldehyde toward nucleophilic attack by water.

The Mechanism
  • Aldehyde Form: Visible in organic solvents (DMSO-d₆, CDCl₃).[1]

  • Gem-Diol Form: Dominant in aqueous/acidic solutions.[1] The aldehyde proton signal shifts upfield (shielded) and becomes a methine proton attached to two hydroxyls.

Diagnostic Workflow (DOT Visualization)

HydrationAnalysisStartUser Observation:Loss of CHO peak (~10 ppm) in D2OStep1Check HPLC/LC-MS(Is mass M+18 observed?)Start->Step1Decision1Mass = M+18 (Hydrate)or M+1 (Aldehyde)?Step1->Decision1PathARun NMR in DMSO-d6(Strictly Anhydrous)Decision1->PathABoth forms elute(Equilibrium fast)PathBPeak returns at ~10 ppmPathA->PathBYesPathCPeak remains absentPathA->PathCNoResultAConclusion: Reversible Hydration.Compound is stable.PathB->ResultAResultBConclusion: Oxidation/Degradation.Likely Carboxylic Acid formed.PathC->ResultB

Figure 1: Decision tree for distinguishing reversible gem-diol formation from irreversible decomposition.

Step-by-Step Verification Protocol
  • Dry the Sample: Lyophilize the aqueous solution to remove water.[1]

  • Solvent Switch: Re-dissolve the solid residue in dry DMSO-d₆ (ensure the solvent ampoule is fresh to avoid absorbed atmospheric moisture).[1]

  • Acquisition: Run ¹H NMR immediately.

    • Success: The aldehyde singlet reappears between 9.8 – 10.2 ppm .[1]

    • Failure: If a broad singlet appears near 12-14 ppm, the aldehyde has oxidized to the carboxylic acid.

Module 2: pH-Dependent Stability & Solubility

The Issue:

"The compound precipitates or degrades when I adjust the pH."

Technical Insight: The 3-methyl-3H-imidazo[4,5-c]pyridine core contains a pyridine nitrogen (basic) and an imidazole ring.[1] The stability is heavily pH-dependent due to protonation effects that drive the hydration equilibrium.[1]

Stability Matrix
pH RangeDominant SpeciesStability StatusRecommended Action
pH < 4 (Acidic) Protonated Gem-Diol High Solubility / High Hydration Stable for short-term.[1] Protonation of the pyridine N enhances electrophilicity, pushing equilibrium 99% to hydrate.
pH 4 - 8 (Neutral) Mixture (Aldehyde/Diol) Moderate Stability Danger Zone. Nucleophilic attack by trace impurities is possible.[1] Aldehyde is most reactive here.[1]
pH > 9 (Basic) Free Base Aldehyde Low Stability Avoid. Risk of Cannizzaro reaction (disproportionation) or aldol-like condensations.[1]
Buffer Recommendations
  • Preferred: Ammonium Acetate (pH 4.5 - 5.5).[1] This slightly acidic range stabilizes the species without promoting rapid degradation.[1]

  • Avoid: Phosphate buffers at pH > 7.5 for extended periods.

  • Avoid: Primary amine buffers (Tris, Glycine) as they will form Schiff bases (imines) with the aldehyde group.

Module 3: Storage & Oxidation Prevention

The Issue:

"My white powder turned yellow/brown after 2 weeks on the bench."

The Cause: Autoxidation.[1] Like most heterocyclic aldehydes, this compound is sensitive to atmospheric oxygen, converting to 3-methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid .

Storage Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Purge vials with Argon or Nitrogen before sealing.[1]

  • Physical Form: Store as a solid. Do not store as an aqueous stock solution.[1] If a stock is needed, use anhydrous DMSO or Acetonitrile and store at -80°C.[1]

Oxidation Pathway Visualization

OxidationPathAldehydeAldehyde(Active)HydrateGem-Diol(Dormant in H2O)Aldehyde->Hydrate+ H2O (Fast, Reversible)AcidCarboxylic Acid(Dead End)Aldehyde->Acid+ O2 (Slow, Irreversible)Hydrate->Aldehyde- H2O

Figure 2: The chemical fate of the aldehyde.[2][4][5][6] Note that the Gem-Diol protects the carbonyl from oxidation, but equilibrium constantly replenishes the aldehyde.

Frequently Asked Questions (FAQ)

Q1: Can I use this aldehyde for reductive amination in aqueous buffers? A: Yes, but you must drive the equilibrium. Because the gem-diol is favored in water, the effective concentration of free aldehyde is low.

  • Tip: Add the amine first and allow time for Schiff base formation (which pulls the equilibrium away from the gem-diol) before adding the reducing agent (e.g., NaCNBH₃).

Q2: Why does the LC-MS show a mass of M+33? A: You are likely using Methanol as a solvent.[1] Heterocyclic aldehydes readily form hemiacetals in methanol (

1
  • Solution: Switch to Acetonitrile/Water for LC-MS analysis to see the M+1 (Aldehyde) or M+19 (Hydrate + H⁺) peaks.[1]

Q3: Is the N-methyl group stable? A: Yes. The N-methyl group at position 3 is chemically robust and will not hydrolyze under standard biological or chemical conditions.[1] It prevents the N-H tautomerism seen in the parent imidazopyridine.

References

  • Hydration of Heterocyclic Aldehydes

    • Lázaro Martínez, J. M., et al. (2010).[7] NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Journal of Organic Chemistry.

    • Context: Establishes the baseline thermodynamics for imidazole-fused aldehyde hydr
  • Equilibrium Dynamics

    • Guthrie, J. P. (2000).[1] Hydration of Carbonyl Compounds. Canadian Journal of Chemistry.[7]

    • Context: Comprehensive review of gem-diol formation constants ( ) and the electronic effects of electron-withdrawing heterocycles.
  • Synthesis & Properties of Imidazo[4,5-c]pyridines

    • Yutilov, Y. M. (2006).[1] Chemistry of Imidazo[4,5-c]pyridines. Russian Chemical Reviews.

    • Context: Detailed chemical behavior of the [4,5-c] fused system, including the reactivity of the 2-position.

Technical Support Center: Trace Metal Remediation in Imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As process chemists and drug development professionals, you know that transition-metal-catalyzed cross-coupling is indispensable for synthesizing complex pharmacophores. However, purging residual metals to meet strict regulatory guidelines is often the most significant bottleneck in API scale-up.

This guide provides field-proven, mechanistically grounded solutions for removing trace palladium (Pd) and copper (Cu) from imidazo[4,5-c]pyridine derivatives.

Part 1: Core Mechanistic FAQs – The "Why" Behind Metal Retention

Q: My imidazo[4,5-c]pyridine intermediate is >99% pure by HPLC and NMR, but fails ICH Q3D limits for palladium. Why do standard recrystallizations and aqueous washes fail to remove it? A: The root cause is thermodynamic chelation. The imidazo[4,5-c]pyridine core is a formidable bidentate/monodentate ligand. The imidazole nitrogens (N1/N3) and the pyridine nitrogen (N5) act as strong Lewis bases, forming highly stable, soluble coordination complexes with transition metals like Pd and Cu during cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)[1],[2]. Standard aqueous workups (like EDTA or NH₄Cl washes) fail because the thermodynamic stability of the API-Pd complex far exceeds the metal's affinity for the aqueous phase[3]. Recrystallization often leads to the co-crystallization of this API-Pd complex. To break this bond, you must introduce a thermodynamic sink—a functionalized scavenger with a binding constant for Pd that outcompetes your API[4].

Q: I treated my reaction mixture with a silica-thiol scavenger at room temperature for 1 hour, but the Pd levels only dropped from 2000 ppm to 1500 ppm. What went wrong? A: You lacked the thermodynamic driving force necessary for ligand exchange. At room temperature, the activation energy barrier to displace the tightly bound imidazo[4,5-c]pyridine ligands from the Pd center is too high. To resolve this, you must heat the scavenging mixture (typically to 50°C) and extend the incubation time to 4–12 hours[3]. This provides the energy required to break the API-Pd bonds, allowing the irreversible formation of the Scavenger-Pd complex. Furthermore, ensure your API is fully dissolved; scavenging is a biphasic solid-liquid extraction that requires the API-Pd complex to be fully solvated[4].

Q: How do I choose between silica-based scavengers (like Si-Thiol or Si-TMT) and polymer/fiber-based scavengers (like Smopex)? A: Scavenger selection is dictated by the metal's oxidation state and the physical state of the impurity. For soluble, ligand-bound Pd(II) species, silica-based scavengers like SiliaMetS Thiol or Si-TMT (trimercaptotriazine) are highly effective due to their rigid, non-swelling pores and high affinity for soft metals[3],[4]. If your reaction has generated "palladium black" or colloidal Pd(0) nanoparticles, macroporous resins or specialized polyolefin fibers like Smopex-234 are superior, as their structure physically traps nanoparticles that would otherwise pass through standard filtration[5],[6].

Q: My product solution is completely colorless after filtration. Can I assume the palladium has been successfully removed? A: No. Relying on visual color is a dangerous misconception in process chemistry. While some Pd complexes are highly colored, many trace API-Pd complexes are entirely colorless at low concentrations. It has been empirically proven that the color of the isolated intermediate is not indicative of its residual palladium content[3]. You must validate the removal quantitatively using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure compliance with the strict ICH Q3D limits (e.g., <10 ppm for oral, <1 ppm for parenteral)[3],[7].

Part 2: Scavenger Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative performance and optimal conditions for industry-standard metal scavengers based on empirical scale-up data[3],[4],[5].

Scavenger TypeFunctional GroupTarget Metal StateOptimal TempTypical Pd Reduction (EOR → Final)
Si-TMT TrimercaptotriazinePd(II), Pd(0), Ru, Cu35°C – 50°C~2000 ppm → < 15 ppm
Si-Thiol Thiol (-SH)Pd(II), Cu, Ag25°C – 50°C~1668 ppm → 70 ppm
Smopex-234 Mercapto-polyolefinPd(0) Nanoparticles25°C – 80°CHigh efficiency for heterogeneous Pd
Activated Carbon N/A (Physisorption)Pd(0) Agglomerates25°C~1668 ppm → 633 ppm (Insufficient alone)

Part 3: Logical Workflow & Relationships

The following diagram outlines the logical decision tree and workflow for thermodynamic metal scavenging.

MetalScavenging N1 Crude Imidazo[4,5-c]pyridine (High Pd/Cu Content) N2 Scavenger Selection (e.g., Si-Thiol, Si-TMT) N1->N2 N3 Thermodynamic Incubation (50°C, 4-12 hrs) N2->N3 N4 Filtration & Washing (Celite Pad) N3->N4 N5 ICP-MS Analysis (ICH Q3D Limits) N4->N5 N6 Purified API (< 10 ppm Pd) N5->N6 PASS (<10 ppm) N7 Rework / Secondary Scavenger (e.g., Smopex-234) N5->N7 FAIL (>10 ppm) N7->N3 Recirculate

Workflow for thermodynamic metal scavenging and ICP-MS validation in API synthesis.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It does not rely on assumptions; every phase is verified analytically to ensure trustworthiness and reproducibility.

Methodology: Bulk Scavenging of Pd(II) using Si-TMT / Si-Thiol

  • Step 1: Baseline Quantification (Crucial) Take a 1.0 mL aliquot of the crude End-of-Reaction (EOR) mixture. Concentrate it to dryness and submit for baseline ICP-MS analysis. Causality: You cannot mathematically determine the required equivalents of scavenger without knowing the exact baseline ppm of the metal[3].

  • Step 2: Solubilization & Dilution Transfer the crude imidazo[4,5-c]pyridine product into a reactor and dilute with 5–10 volumes of a polar aprotic solvent (e.g., DMF, DMAc, or THF). Ensure the mixture is completely homogeneous. If the API is not fully solvated, the solid-liquid extraction will fail[4].

  • Step 3: Scavenger Loading Add the selected functionalized silica scavenger (e.g., Si-TMT). A standard starting point is 0.5 to 1.0 w/w relative to the API, or roughly 5–10 molar equivalents relative to the initial catalyst loading[3],[4].

  • Step 4: Thermodynamic Incubation Stir the suspension and heat to 50°C for 4 to 12 hours under an air atmosphere. Causality: The thermal energy overcomes the activation barrier of the highly stable N-heterocycle-Pd complex, driving the equilibrium toward the thermodynamically favored Scavenger-Pd complex[3].

  • Step 5: Filtration & Cake Washing Prepare a tightly packed Celite® pad (1–2 cm thick) in a Büchner funnel. Filter the hot heterogeneous mixture through the pad to remove the silica-bound palladium. Wash the filter cake with 2–3 volumes of the fresh, hot reaction solvent. Causality: Hot washing prevents the API from crashing out onto the silica, ensuring near-quantitative mass recovery[3].

  • Step 6: Isolation & Validation Concentrate the combined filtrate and washings under reduced pressure. Isolate the purified imidazo[4,5-c]pyridine via a controlled antisolvent crystallization (e.g., using isooctane or water)[4]. Submit the final isolated solid for ICP-MS analysis to validate that Pd levels are < 10 ppm[7].

Part 5: References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives, PMC, 1

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization, ACS Publications, 2

  • Process Development Whitepaper Metal Scavenging, CatSci, 3

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry, ACS Publications, 4

  • Palladium scavenging: From 1% to within ICH limits, Onyx Scientific, 7

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution, ResearchGate, 5

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles, MDPI, 6

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectral characteristics of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde . Designed for medicinal chemists and structural biologists, this document focuses on distinguishing this specific regioisomer from its synthetic precursors (alcohols) and isomeric analogs (imidazo[4,5-b]pyridines).

Key Diagnostic Marker: The simultaneous presence of a deshielded aldehyde singlet (~10.0 ppm) and an isolated aromatic singlet (H4, ~9.0 ppm) confirms the [4,5-c] fusion pattern, distinguishing it from [4,5-b] isomers which typically display a three-spin coupling system.

Structural Analysis & Proton Assignment

To accurately interpret the NMR spectrum, one must first establish the correct IUPAC numbering for the fused heterocyclic system. The [4,5-c] fusion places the pyridine nitrogen at position 5, creating a distinct proton environment compared to the [4,5-b] isomer (nitrogen at position 4).

Molecular Geometry and Numbering

The molecule consists of a pyridine ring fused to an imidazole ring.[1] The N-methyl group is located at the N3 position of the imidazole ring, and the carbaldehyde group is at C2.

G Figure 1: Numbering Scheme for 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 CHO CHO C2->CHO Aldehyde C3a C3a N3->C3a Me CH3 N3->Me N-Methyl C4 C4 C3a->C4 N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a fused

Predicted Chemical Shifts & Multiplicity

Based on substituent effects and heterocyclic ring currents, the expected signals in DMSO-d6 are:

ProtonPositionShift (δ ppm)Multiplicity

Coupling (Hz)
Mechanistic Cause
CHO Aldehyde9.8 – 10.2 Singlet (s)Anisotropic deshielding by C=O.
H4 Pyridine8.9 – 9.2 Singlet (s)Isolated between bridgehead and N5. Max deshielding.
H6 Pyridine8.4 – 8.6 Doublet (d)

Alpha to pyridine nitrogen (N5).
H7 Pyridine7.6 – 7.9 Doublet (d)

Beta to pyridine nitrogen; shielded relative to H4/H6.
CH₃ N-Methyl3.9 – 4.1 Singlet (s)N-linked methyl group.

Comparative Analysis: Target vs. Alternatives

In a synthesis workflow, this aldehyde is typically generated via the oxidation of the corresponding alcohol. Distinguishing the product from the starting material and potential regioisomers is critical.

Aldehyde vs. Alcohol Precursor

The most common impurity is the unreacted alcohol: 3-methyl-3H-imidazo[4,5-c]pyridine-2-methanol .

FeatureAldehyde (Product) Alcohol (Starting Material) Diagnostic Action
Low Field (9-11 ppm) Singlet at ~10.0 ppm No signalCheck for CHO peak.
Aliphatic (4-6 ppm) No signalDoublet at ~4.8 ppm (CH₂) Check for CH₂-OH.
Exchangeable NoneTriplet at ~5.5 ppm (OH) D₂O shake removes OH.
Regioisomer Differentiation ([4,5-c] vs. [4,5-b])

The [4,5-b] isomer is a common byproduct if the cyclization regioselectivity is not controlled.

  • [4,5-c] Isomer (Target): Contains one isolated singlet (H4) and two coupled doublets (H6, H7) .

  • [4,5-b] Isomer: Typically displays a three-spin system (H5, H6, H7) where H5 and H7 are doublets and H6 is a doublet of doublets (dd) or triplet-like.

    • Note: The absence of a singlet in the aromatic region (7.0–9.5 ppm) strongly suggests the [4,5-b] isomer.

Detailed Experimental Protocol

To obtain high-resolution data capable of resolving the small coupling constants (


 Hz) typical of pyridine rings, strict sample preparation is required.
Sample Preparation Workflow
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl₃.

    • Reasoning: Imidazopyridines are polar and often sparingly soluble in chloroform. DMSO ensures complete dissolution and prevents peak broadening due to aggregation.

  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.

    • Causality: Over-concentration leads to viscosity broadening; under-concentration reduces S/N ratio for the aldehyde peak.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes relaxation).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aldehyde proton, which has a long T1).

    • Scans: 16–64.

Spectral Validation Logic

Use the following logic flow to validate the structure upon acquiring the spectrum.

Validation Figure 2: Structural Validation Logic Flow Start Acquire 1H NMR Spectrum CheckCHO Is there a singlet @ ~10 ppm? Start->CheckCHO CheckH4 Is there an aromatic singlet @ ~9.0 ppm? CheckCHO->CheckH4 Yes ResultAlcohol IDENTIFIED: Alcohol Precursor (Incomplete Oxidation) CheckCHO->ResultAlcohol No (Look for CH2 @ 4.8) CheckCoupling Are there 2 doublets (J~5.5Hz)? CheckH4->CheckCoupling Yes ResultIso IDENTIFIED: [4,5-b] Isomer (Regioisomer) CheckH4->ResultIso No (All aromatics coupled) ResultSuccess CONFIRMED: 3-methyl-3H-imidazo[4,5-c] pyridine-2-carbaldehyde CheckCoupling->ResultSuccess Yes CheckCoupling->ResultIso No

References

  • Imidazo[4,5-c]pyridine Synthesis & NMR D

    • Source: National Institutes of Health (NIH) / PubChem
    • Title: 3-Methyl-3H-imidazo[4,5-c]pyridine (Compound Summary)
    • URL:[Link]

  • General NMR Shifts of Imidazopyridines

    • Source: Journal of Chemical Technology and Metallurgy
    • Title: New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures and NMR Analysis
    • URL:[Link]

    • Note: Provides comparative coupling constants for the [4,5-b] isomer to distinguish
  • Synthesis of Aldehyde Deriv

    • Source: European Journal of Chemistry[2]

    • Title: Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity[2][3]

    • URL:[Link]

  • NMR Prediction & D

    • Source: Chemical Book / ChemScene
    • Title: 3-Methyl-3H-imidazo[4,5-c]pyridine Product Specifications[3][4]

Sources

Optimizing HPLC Purity Methods for 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde (CAS: 57805-99-9) is a highly specialized heterocyclic building block. Imidazopyridine scaffolds are critical in the development of advanced therapeutics, including [1] and kinase inhibitors. However, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity assessment presents three distinct mechanistic challenges:

  • Multiple Basic Nitrogens: The fused imidazole and pyridine rings contain basic nitrogen atoms that strongly interact with residual acidic silanol groups (Si-OH) on standard silica matrices, causing severe peak tailing.

  • High Polarity: The compound exhibits poor retention on traditional hydrophobic stationary phases.

  • Electrophilic Carbaldehyde Group: The aldehyde moiety at the 2-position is highly reactive. Incorrect solvent or buffer selection can induce on-column artifact formation (e.g., hemiacetals or Schiff bases).

This guide objectively compares column chemistries and mobile phase conditions to establish a self-validating analytical protocol for this complex analyte.

Stationary Phase Comparison: Overcoming Silanol Interactions

To achieve baseline separation between the target API and closely eluting synthetic impurities (such as des-methyl precursors or over-oxidized carboxylic acid derivatives), we must select a stationary phase that mitigates secondary ion-exchange interactions.

According to[2], standard C18 columns are often unsuitable for such molecules. We compared three distinct column chemistries:

  • Standard Endcapped C18: Relies purely on hydrophobic interactions.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase to retain hydrophilic compounds.

  • Polar-Embedded C18: Incorporates an embedded amide or carbamate group within the alkyl chain. As highlighted by [3], these embedded groups create a virtual "water layer" that shields basic analytes from residual silanols.

Quantitative Performance Comparison

Conditions: 10 mM Potassium Phosphate (pH 7.0) / Acetonitrile gradient at 1.0 mL/min.

Column ChemistryRetention Factor (k')Asymmetry Factor (As)Theoretical Plates (N)Resolution (Rs) from Impurity A
Standard C18 1.22.45 (Severe Tailing)4,5001.1 (Co-elution)
HILIC (Bare Silica) 6.81.807,2001.5
Polar-Embedded C18 3.51.05 (Highly Symmetric)12,5003.2 (Baseline)

Mobile Phase Optimization: Causality in Buffer Selection

The selection of the mobile phase is dictated by the chemical reactivity of the 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde molecule.

  • Avoiding Artifacts (The Aldehyde Factor): Methanol must be strictly avoided as an organic modifier or sample diluent, as it readily reacts with the carbaldehyde group to form hemiacetal artifacts, resulting in split peaks. Similarly, primary amine-based buffers (e.g., Tris) will form Schiff bases on-column. Acetonitrile is the mandatory organic modifier.

  • pH Optimization: The imidazopyridine nitrogens are ionizable. Operating at an acidic pH (e.g., pH 2.5) fully protonates the molecule, drastically reducing retention. Operating at a neutral pH (pH 7.0) using an inert Potassium Phosphate buffer keeps the molecule sufficiently retained while preventing any nucleophilic attack on the aldehyde group.

Method Development Workflow

The following diagram illustrates the logical progression of our method development, ensuring all physicochemical vulnerabilities of the analyte are addressed.

G Start Target: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde PhysChem PhysChem Profiling (Basic Nitrogens, Electrophilic Aldehyde) Start->PhysChem Column Column Selection (Winner: Polar-Embedded C18) PhysChem->Column Mitigate Silanol Tailing Buffer Buffer & pH Selection (Winner: pH 7.0 Phosphate - Inert) Column->Buffer Prevent Schiff Base Formation Gradient Gradient Tuning (Acetonitrile to prevent hemiacetals) Buffer->Gradient Optimize Selectivity Validation Self-Validating Protocol (SST: Resolution > 2.0) Gradient->Validation Finalize Method

Logical workflow for HPLC method development targeting basic imidazopyridine derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any sample analysis occurs, the system must prove its resolving power through a strict System Suitability Test (SST).

Step 1: Reagent & Sample Preparation
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust to pH 7.0 ± 0.05 using dilute Potassium Hydroxide. Filter through a 0.22 µm membrane.

  • Sample Diluent: Use 80:20 Water:Acetonitrile (v/v). Do not use Methanol.

  • SST Resolution Standard: Prepare a solution containing 0.1 mg/mL of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde and 0.05 mg/mL of its synthetic precursor (3-methyl-3H-imidazo[4,5-c]pyridine).

Step 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 7.0).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes the column to prevent retention time drift).

  • Detection: PDA/UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% B

      
       60% B
      
    • 12.0 - 15.0 min: 60% B

    • 15.0 - 15.1 min: 60% B

      
       5% B
      
    • 15.1 - 20.0 min: 5% B (Equilibration)

Step 3: System Suitability Execution (Self-Validation)

Inject the SST Resolution Standard in five replicates. The system is only validated for use if it meets the following causality-driven criteria:

  • Resolution (Rs)

    
     2.0  between the precursor and the target aldehyde (Proves the gradient and column chemistry are actively separating the critical pair).
    
  • Tailing Factor (Tf)

    
     1.2  for the target peak (Proves that silanol interactions are successfully masked by the polar-embedded phase).
    
  • Area %RSD

    
     1.0%  across 5 injections (Proves autosampler and gradient precision).
    

References

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: Heliyon / PubMed Central URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II) Source: Welch Materials, Inc. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists Source: ACS Medicinal Chemistry Letters / PubMed Central URL:[Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 3-methyl vs. 1-methyl imidazo[4,5-c]pyridine Isomers via NOESY

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of constitutional isomers is a cornerstone of chemical synthesis and characterization. The imidazo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry, often presents a challenge in distinguishing between N-alkylation products. Specifically, the differentiation between 3-methyl and 1-methyl isomers is crucial as the position of the methyl group can significantly impact biological activity. This guide provides an in-depth, experimentally supported comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) can be decisively employed to resolve this common analytical challenge.

The Challenge: Subtle Differences, Significant Consequences

The 3-methyl and 1-methyl imidazo[4,5-c]pyridine isomers possess the same molecular formula and connectivity of the core heterocyclic system. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra may show very similar chemical shifts and coupling patterns, making a definitive assignment difficult. However, the spatial proximity of the methyl group to specific protons on the pyridine ring is unique to each isomer. This through-space relationship is precisely what the Nuclear Overhauser Effect (NOE) detects.[1][2]

Theoretical Foundation: The Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, a phenomenon mediated by dipole-dipole interactions.[3][4] This effect is exquisitely sensitive to the distance between nuclei, with the NOE intensity being inversely proportional to the sixth power of the internuclear distance (1/r⁶).[5] Consequently, NOEs are typically observed between protons that are less than 5 Å apart.[1] By selectively irradiating a specific proton (or group of protons) and observing which other protons show an enhancement in their signal intensity, we can map out the spatial arrangement of atoms within a molecule.[5][6]

Experimental Approach: 1D vs. 2D NOESY

Both 1D and 2D NOESY experiments can be used to distinguish these isomers. While 1D NOESY can be faster for answering a specific question about the proximity of two protons, 2D NOESY provides a comprehensive map of all through-space interactions within the molecule, often leading to a more robust and unambiguous assignment.[7][8]

1D NOESY: In a series of 1D experiments, one would selectively irradiate the methyl proton signal and, in a separate experiment, a specific pyridine ring proton. The resulting difference spectra would reveal any NOE enhancements.[1]

2D NOESY: This experiment generates a 2D map where the diagonal peaks correspond to the normal 1D proton spectrum, and the off-diagonal cross-peaks indicate NOE correlations between protons that are close in space.[1] For the structural elucidation of unknown isomers, 2D NOESY is generally the preferred method due to its comprehensive nature and ability to reveal unexpected correlations.

The Decisive Correlation: Unambiguous Isomer Assignment

The key to distinguishing the 3-methyl and 1-methyl imidazo[4,5-c]pyridine isomers lies in the expected NOE between the methyl protons and the protons on the pyridine ring.

  • For the 3-methyl-3H-imidazo[4,5-c]pyridine isomer: The methyl group at the N3 position is in close spatial proximity to the H4 proton of the pyridine ring. Therefore, a clear NOE cross-peak is expected between the methyl protons and the H4 proton.

  • For the 1-methyl-1H-imidazo[4,5-c]pyridine isomer: The methyl group at the N1 position is spatially distant from all the pyridine ring protons. Consequently, no significant NOE correlation is expected between the methyl protons and any of the pyridine ring protons.

This distinct difference in the NOESY spectrum provides a definitive method for assigning the correct isomeric structure.

Experimental Protocol: 2D NOESY

The following is a detailed, step-by-step methodology for acquiring high-quality 2D NOESY data for the differentiation of imidazo[4,5-c]pyridine isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified imidazo[4,5-c]pyridine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Filter the solution into a 5 mm NMR tube.
  • For small molecules, it is highly recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[9][10]

2. Instrument Parameters (for a 500 MHz Spectrometer):

  • Pulse Program: A standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker instruments) should be used to suppress artifacts.[10]
  • Temperature: Maintain a constant temperature, typically 298 K.[11]
  • Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is generally optimal.[12][13] A good starting point is 800 ms.[14]
  • Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons in the molecule, typically 2-5 seconds, to allow for full relaxation between scans.[11]
  • Acquisition Parameters:
  • Spectral Width: Cover all proton signals.
  • Number of Scans (ns): 8 to 16 scans per increment, depending on the sample concentration.
  • Number of Increments (ni): 256 to 512 increments in the indirect dimension (F1) to ensure adequate resolution.[10]

3. Data Processing:

  • Apply a squared sine-bell window function in both dimensions before Fourier transformation.
  • Phase the spectrum carefully. For small molecules, the diagonal peaks and cross-peaks will have opposite phases.[12]
  • Reference the spectrum to the residual solvent peak.

Data Presentation and Interpretation

The expected NOESY data for the two isomers can be summarized as follows:

IsomerIrradiated ProtonsExpected NOE Correlation
3-methyl-3H-imidazo[4,5-c]pyridine Methyl Protons (N3-CH₃)H4 Proton
1-methyl-1H-imidazo[4,5-c]pyridine Methyl Protons (N1-CH₃)No significant correlation to pyridine protons

The following diagrams illustrate the expected key NOE correlation for the 3-methyl isomer and the absence thereof for the 1-methyl isomer.

G 3-methyl-3H-imidazo[4,5-c]pyridine NOE cluster_0 cluster_1 mol mol N3_Me N3-CH3 H4 H4 N3_Me->H4 NOE G 1-methyl-1H-imidazo[4,5-c]pyridine NOE cluster_0 cluster_1 mol mol N1_Me N1-CH3 H7 H7 H5 H5 H4 H4

Figure 2: Expected absence of key NOE correlations for 1-methyl-1H-imidazo[4,5-c]pyridine.

Conclusion

The differentiation of constitutional isomers such as 3-methyl and 1-methyl imidazo[4,5-c]pyridine is a critical step in chemical research and drug development. While standard 1D NMR techniques may be insufficient for unambiguous assignment, 2D NOESY provides a robust and reliable method for distinguishing these isomers based on through-space proton-proton interactions. The presence of a clear NOE correlation between the methyl protons and the H4 proton is a definitive marker for the 3-methyl isomer, while the absence of such a correlation confirms the identity of the 1-methyl isomer. By following the detailed experimental protocol outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized imidazo[4,5-c]pyridine derivatives.

References

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • University of California, Davis. Nuclear Overhauser Effect (NOE). [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]

  • epistemeo. Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. [Link]

  • All about chemistry. Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. [Link]

  • University of California, San Diego. 1D and 2D NOESY Comparison. [Link]

  • The University of Chicago. 1D NOESY made easy. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Rockefeller University. NOE Experiments on the Bruker. [Link]

  • Mount Holyoke College. NOE Experiments on the Bruker 400 and 500. [Link]

  • Indiana University. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [Link]

  • University of Missouri-St. Louis. 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • PrepChem.com. Synthesis of 1. 2-methyl-1H-imidazo[4,5-c]pyridine. [Link]

  • University College London. NOE Experiments. [Link]

  • International Journal of ChemTech Research. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. [Link]

  • DEVLOGMYVLOG. 2D NMR: NOESY NMR INTERPRETATION. [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

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IR spectroscopy characteristic peaks of imidazo[4,5-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Imidazo[4,5-c]pyridine-2-carbaldehyde: A Comparative IR Analysis Guide

Executive Summary & Application Context

Imidazo[4,5-c]pyridine-2-carbaldehyde is a critical heterocyclic scaffold, often serving as an intermediate in the synthesis of antiviral agents (e.g., 3-deazaadenosine analogs) and kinase inhibitors. Its structural integrity is defined by the fusion of a pyridine ring with an imidazole ring, functionalized with a reactive aldehyde group at the C2 position.

This guide provides a comparative infrared (IR) spectroscopy framework to validate the synthesis of this compound. Unlike standard spectral libraries, this guide focuses on differential diagnosis —distinguishing the target molecule from its specific synthetic precursors (alcohols) and structural isomers (imidazo[4,5-b]pyridines).

Theoretical Framework: The Spectral Fingerprint

The IR spectrum of imidazo[4,5-c]pyridine-2-carbaldehyde is a superposition of the aromatic heterocyclic core and the pendant aldehyde group. Successful validation requires identifying the appearance of carbonyl features and the disappearance of precursor hydroxyl/amine bands.

Characteristic Peak Assignment Table
Functional GroupWavenumber (

, cm⁻¹)
IntensityVibrational Mode AssignmentDiagnostic Value
Aldehyde C=O 1695 – 1715 Strong C=O[1] StretchingPrimary Indicator. Confirms oxidation state. Lower frequency than aliphatic aldehydes due to conjugation with the heteroaromatic ring.
Aldehyde C-H 2850 & 2750 MediumC-H Stretching (Fermi Resonance)Confirmation. The "doublet" confirms the carbonyl is an aldehyde, not a ketone or acid.
Imidazo-Pyridine Core 1620, 1580, 1450 Med-StrongC=N / C=C Ring StretchingScaffold ID. Confirms the integrity of the fused heterocyclic system.
N-H (Imidazole) 2600 – 3100 BroadN-H Stretching (H-bonded)Tautomer Check. Broad absorption indicates the N-H of the imidazole ring (unless N-alkylated). Often overlaps with C-H stretches.
Pyridine C-H 3010 – 3080 Weak

C-H Stretching
Aromaticity. Sharp peaks just above 3000 cm⁻¹.

Comparative Analysis: Target vs. Alternatives

The most common synthetic route involves the oxidation of imidazo[4,5-c]pyridine-2-methanol . The critical quality attribute (CQA) is the complete conversion of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Comparative Data Table: Target vs. Precursor vs. Isomer
FeatureTarget: 2-CarbaldehydePrecursor: 2-MethanolIsomer: [4,5-b ] Analog
1700 cm⁻¹ Region Sharp Peak (C=O) Absent Sharp Peak (C=O)
3200-3400 cm⁻¹ Absent (or weak NH only)Broad, Strong O-H Absent (or weak NH only)
2700-2900 cm⁻¹ Fermi Doublet (2850/2750) Single

C-H bands
Fermi Doublet
Fingerprint (1000-600) Distinct [4,5-c] patternC-O stretch ~1050 cm⁻¹Shifted Ring Modes
Distinction Strategy Positive ID Negative Control Requires NMR/Fingerprint

Critical Insight: The imidazo[4,5-b ]pyridine isomer is thermodynamically distinct but spectrally similar in the functional group region. To distinguish the [4,5-c] from the [4,5-b] isomer using IR, focus on the out-of-plane (OOP) bending vibrations in the 800–600 cm⁻¹ region. The [4,5-c] isomer typically exhibits a specific substitution pattern (3,4-disubstituted pyridine equivalent) different from the [4,5-b] (2,3-disubstituted pyridine equivalent). However, NMR is the authoritative method for isomer differentiation.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended for process monitoring due to minimal sample prep. KBr pellet transmission is recommended for final characterization (higher resolution).

Step-by-Step Procedure:

  • Blanking: Clean the ATR crystal (ZnSe or Diamond) with isopropanol. Collect a background spectrum (air).

  • Sample Prep:

    • Solid: Place ~2 mg of dry powder on the crystal. Apply high pressure using the anvil to ensure contact (critical for rigid heterocycles).

    • Solution (In-process): Evaporate a 50 µL aliquot of the reaction mixture on the crystal to remove solvent (DCM/Methanol) before measurement.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16-32 scans.

  • Normalization: Baseline correct the spectrum at 2200 cm⁻¹ (silent region).

Data Interpretation Logic (Decision Tree)

Use the following logic flow to interpret the spectral data during synthesis monitoring.

IR_Validation_Logic Start Start: Acquire Spectrum (4000-600 cm⁻¹) CheckCO Check 1690-1715 cm⁻¹ (Strong Peak?) Start->CheckCO CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) CheckCO->CheckOH No C=O CheckFermi Check 2750 & 2850 cm⁻¹ (Fermi Doublet?) CheckCO->CheckFermi Yes C=O Result_Alcohol Incomplete Oxidation: Precursor Alcohol Present CheckOH->Result_Alcohol Yes Broad OH Result_Unknown Unknown/Decomposition Check NMR CheckOH->Result_Unknown No OH Result_Aldehyde Target Confirmed: Imidazo[4,5-c]pyridine-2-CHO CheckFermi->Result_Aldehyde Yes Doublet Result_Acid Over-Oxidation: Carboxylic Acid Formed (Broad OH 2500-3000 + C=O) CheckFermi->Result_Acid No (Broad OH overlap?)

Figure 1: Decision tree for monitoring the oxidation of imidazo[4,5-c]pyridine-2-methanol to the aldehyde.

References

  • Dymińska, L., et al. (2013).[2] "Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products." Journal of Natural Products. (Provides the baseline vibrational modes for the [4,5-c] core).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for Aldehyde Fermi resonance and Heterocyclic C=N assignments).
  • Shelke, R. N., et al. (2017).[3] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[3] (Comparative synthesis and spectral data for the [4,5-b] isomer).

  • NIST Chemistry WebBook. "Standard Reference Data for Pyridinecarboxaldehydes." (Used for benchmarking the C=O shift in pyridine-conjugated aldehydes).

Sources

A Comparative Guide to the Structural Elucidation of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde: A Case for Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. The imidazo[4,5-c]pyridine core, a purine bioisostere, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. In this guide, we delve into the structural analysis of a representative member of this class, 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde, presenting a comprehensive overview of single-crystal X-ray diffraction (SC-XRD) as the gold standard for unambiguous structure determination and comparing its performance with other widely used analytical techniques.

The Subject Molecule: 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

The title compound, 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde, is a heterocyclic aldehyde with potential applications in pharmaceutical development. Its structural features, including the fused bicyclic system, the reactive aldehyde group, and the specific substitution pattern, all contribute to its potential biological activity and chemical reactivity. A definitive understanding of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is crucial for predicting its behavior and for designing next-generation analogs.

While a plethora of synthetic routes to imidazopyridine derivatives have been reported, a common approach involves the condensation of a diaminopyridine with a suitable aldehyde or carboxylic acid derivative. For the title compound, a plausible synthetic route would involve the reaction of 4-amino-3-(methylamino)pyridine with a glyoxal equivalent, followed by controlled oxidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most powerful and unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2] The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional map of the electron density within the crystal. From this map, the precise positions of individual atoms can be determined, yielding a wealth of structural information.

The Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.

The primary bottleneck in any SC-XRD analysis is obtaining a high-quality single crystal.[3] For small organic molecules like 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde, several techniques can be employed.[4][5][6][7][8]

Recommended Protocol: Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. A preliminary screening of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) is recommended.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystal Growth: Loosely cover the vial containing the filtrate to allow for slow evaporation of the solvent at room temperature. The slow decrease in solubility will promote the formation of well-ordered crystals.

  • Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor.[9]

dot

Crystallization_Workflow Workflow for Crystal Growth by Slow Evaporation cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Start Powdered Sample SolventScreen Solvent Screening Start->SolventScreen Select appropriate solvent Dissolve Dissolve in Hot Solvent SolventScreen->Dissolve Filter Hot Filtration Dissolve->Filter Remove impurities Evaporation Slow Evaporation Filter->Evaporation Nucleation Nucleation & Growth Evaporation->Nucleation Harvest Harvest Crystals Nucleation->Harvest End Single Crystals for XRD Harvest->End

Caption: A generalized workflow for obtaining single crystals via slow evaporation.

Once a suitable crystal is mounted on the diffractometer, a beam of monochromatic X-rays is directed at it.[10][11] The crystal is rotated, and the diffracted X-rays are recorded by a detector.

Typical Data Collection Parameters:

ParameterValueRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules; Cu is used for absolute configuration determination and weakly diffracting samples.[1]
Temperature 100 KReduces thermal motion of atoms, leading to higher quality data.[10]
Detector CCD or CMOSModern detectors for efficient data collection.
Data Collection Strategy ω and φ scansEnsures that all unique reflections are measured.

The collected diffraction data is processed to determine the unit cell parameters and the intensities of each reflection. The "phase problem," which is the loss of phase information during data collection, is then solved using computational methods such as direct methods.[10] This provides an initial model of the crystal structure.

This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated diffraction data.[12][13][14] The quality of the final structure is assessed by several factors, most notably the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD provides the most definitive structural information, other techniques are indispensable for a comprehensive characterization of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[15] It provides information about the chemical environment of each atom, allowing for the determination of connectivity and, in some cases, relative stereochemistry.

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information Obtained 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute configuration[16]Connectivity, chemical environment, relative stereochemistry, dynamic processes[17]
Ambiguity Unambiguous for the solid stateCan be ambiguous for complex structures or isomers
Sample Requirement High-quality single crystalSoluble sample (milligram quantities)
Throughput LowerHigher

Causality in Choice: For 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde, NMR would be the first-line technique to confirm the successful synthesis and establish the basic connectivity of the molecule. However, it would not provide the precise bond lengths and angles or the details of how the molecules pack in the solid state, which can be crucial for understanding its physical properties and potential polymorphism.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[18][19][20] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about the molecule's structure.[21]

FeatureSingle-Crystal X-ray DiffractionMass Spectrometry
Primary Information 3D atomic arrangementMolecular weight and elemental composition
Structural Detail Complete 3D structureFragmentation patterns suggest connectivity
Isomer Differentiation Can distinguish all types of isomersCan be challenging for certain isomers
Sample Requirement Single crystalNanogram to microgram quantities
Hyphenation Standalone for structureOften coupled with chromatography (LC-MS, GC-MS)

Causality in Choice: Mass spectrometry would be used to confirm the molecular weight of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde and, through HRMS, its elemental formula. While MS/MS could provide some structural information, it would not be sufficient to definitively establish the complex fused ring system and substituent positions.

dot

Tech_Comparison Comparison of Structural Elucidation Techniques cluster_info Information Provided XRD SC-XRD NMR NMR Info_XRD Definitive 3D Structure (Solid State) XRD->Info_XRD Provides MS Mass Spec Info_NMR Connectivity & Structure (Solution) NMR->Info_NMR Provides Info_MS Molecular Formula & Fragments MS->Info_MS Provides

Caption: Key information provided by SC-XRD, NMR, and Mass Spectrometry.

Conclusion: An Integrated Approach to Structural Verification

For the unequivocal structural determination of novel compounds like 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde, a multi-faceted analytical approach is essential. While NMR and mass spectrometry are crucial for initial characterization and confirmation of the chemical identity, single-crystal X-ray diffraction remains the unparalleled gold standard for providing a high-resolution, three-dimensional view of the molecule in the solid state. The detailed structural insights gleaned from SC-XRD are invaluable for understanding intermolecular interactions, predicting physical properties, and guiding further drug discovery efforts. The investment in obtaining a crystal structure pays significant dividends in the confidence and precision it brings to the molecular design process.

References

  • Guo, X. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications, 15(1), 5639. [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Gao, W., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications, 15(1), 5639. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Lin, Y.-J. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • Male, L., & Day, G. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1873-1893. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • Male, L., & Day, G. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1873-1893. [Link]

  • Clegg, W., et al. (2019). 12: Refining X-ray Crystal Structures. In Crystal Structure Analysis. Royal Society of Chemistry. [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination?. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Lind, C. (n.d.). Handout 10: Structure Refinement & Interpretation. [Link]

  • Bruker. (n.d.). Single Crystal Diffraction. [Link]

  • Wlodawer, A. (2003). x Ray crystallography. Journal of Allergy and Clinical Immunology, 111(2 Suppl), S573–S579. [Link]

  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100657. [Link]

  • Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Dyminska, L. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(18), 4166. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

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Comparative Guide: UV-Vis Absorption Spectra of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide synthesizes current spectroscopic data, theoretical electronic structure analysis, and field-proven experimental protocols for imidazo[4,5-c]pyridine derivatives.

Executive Summary & Scaffold Analysis

Imidazo[4,5-c]pyridine (often referenced in medicinal chemistry as a 3-deazapurine isostere) represents a critical scaffold in drug discovery, particularly for kinase inhibitors (e.g., Aurora, Src) and antiviral agents. Unlike its isomer imidazo[4,5-b]pyridine (1-deazapurine), the [4,5-c] framework possesses a distinct electronic distribution that significantly alters its photophysical properties.

This guide provides a technical comparison of the UV-Vis spectral behaviors of these isomers, grounded in molecular orbital theory and validated by experimental data.

Electronic Structure & Chromophore Logic

The UV-Vis absorption of this scaffold is dominated by two primary transitions:[1]

  • 
     Transitions (High Intensity):  Occurring typically between 250–290 nm. These are sensitive to conjugation length (e.g., phenyl substitution).
    
  • 
     Transitions (Lower Intensity):  Occurring between 290–330 nm. These involve the lone pairs on the pyridine and imidazole nitrogens and are highly sensitive to solvent polarity (solvatochromism) and pH (protonation).
    

Critical Distinction: In the [4,5-c] isomer, the pyridine nitrogen is located at the 5-position (relative to the fused system), creating a different dipole moment and HOMO-LUMO gap compared to the [4,5-b] isomer (N at 4-position). This often results in a hypsochromic shift (blue shift) for the [4,5-c] core relative to the [4,5-b] isomer due to reduced resonance stabilization of the excited state in certain tautomeric forms.

Comparative Spectral Data

The following table contrasts the core spectroscopic properties of imidazo[4,5-c]pyridine with its primary alternatives.

Table 1: Comparative UV-Vis Properties of Imidazopyridine Scaffolds

FeatureImidazo[4,5-c]pyridineImidazo[4,5-b]pyridineBenzimidazole
Core ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
255–265 nm (Band I)205–215 nm (Band II)260–275 nm (Band I)210–220 nm (Band II)270–280 nm (Band I)240–250 nm (Band II)
Molar Extinction (

)
~4,000 – 8,000 M⁻¹cm⁻¹~5,000 – 10,000 M⁻¹cm⁻¹~5,000 – 6,000 M⁻¹cm⁻¹
Substituent Effect (Phenyl) Bathochromic shift to 280–320 nm .Bathochromic shift to 300–340 nm .Bathochromic shift to 290–310 nm .
Solvatochromism High. Polar solvents stabilize the

state, often blurring the band structure.
Moderate. Less sensitive than the [c] isomer.Low. Primarily

character.[2]
pKa (Pyridine N) ~5.5 – 6.5 (Protonation leads to red shift)~4.0 – 5.0 (Less basic due to proximity to imidazole NH)N/A (No pyridine N)
Key Application Kinase Inhibitors, ESIPT ProbesAntivirals, pH ProbesAnthelmintics, Fungicides

Note on ESIPT: Certain 2-phenyl-imidazo[4,5-c]pyridine derivatives exhibit Excited State Intramolecular Proton Transfer (ESIPT) . In non-polar solvents, they may show a dual emission or a highly Stokes-shifted band (~365 nm absorption


 >450 nm emission) due to the formation of a keto-tautomer in the excited state.

Visualization of Electronic Logic

The following diagram illustrates the electronic transitions and the structural comparison between the isomers.

ElectronicTransitions cluster_0 Ground State (S0) cluster_1 Excited States HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO High Energy (UV) ~260 nm High Intensity n_orbital n Orbital (Lone Pair) n_orbital->LUMO Lower Energy (Near-UV) ~300 nm Solvent Sensitive IsomerC Imidazo[4,5-c]pyridine (N at pos 5) Larger HOMO-LUMO Gap IsomerC->HOMO Blue Shifted IsomerB Imidazo[4,5-b]pyridine (N at pos 4) Smaller HOMO-LUMO Gap IsomerB->HOMO Red Shifted

Figure 1: Electronic transition logic. The positioning of the pyridine nitrogen in the [4,5-c] isomer alters the conjugation, typically resulting in a larger energy gap (blue shift) compared to the [4,5-b] isomer.

Experimental Protocol: Self-Validating Spectral Analysis

Reagents & Setup
  • Stock Solvent: DMSO (Spectroscopic Grade). Why: These derivatives are often sparingly soluble in water.

  • Buffer System: 10 mM Phosphate Buffer (pH 7.4) and 10 mM Acetate Buffer (pH 4.0). Avoid Citrate (absorbs <260 nm).

  • Blank: Exact solvent composition matching the sample (e.g., 1% DMSO in Buffer).

Workflow

Protocol Start Start: Solid Sample Stock 1. Prepare 10 mM Stock in 100% DMSO Start->Stock Dilution 2. Dilute to 50 µM in Buffer (1% DMSO final) Stock->Dilution Check 3. Checkpoint: Visual Inspection Precipitate? Tyndall Effect? Dilution->Check Check->Stock Cloudy (Re-sonicate/Filter) Scan 4. Scan 200-500 nm (Baseline Corrected) Check->Scan Clear Validation 5. Linearity Check Dilute 1:2, Scan Again. Does Abs drop exactly 50%? Scan->Validation Validation->Dilution No (Aggregation) Result 6. Calculate Extinction Coeff (ε) & Report λmax Validation->Result Yes

Figure 2: Self-validating experimental workflow for UV-Vis characterization.

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~1 mg of derivative in DMSO to achieve a 10 mM concentration. Sonicate for 5 minutes to ensure complete dissolution.

    • Validation: Inspect for floating particulates.

  • Working Solution: Dilute the stock 1:1000 into the target buffer (e.g., PBS pH 7.4) to reach ~10–50 µM.

    • Critical: Keep DMSO concentration <1% to minimize solvent shifts, unless testing for solvatochromism.

  • Baseline Correction: Run a blank scan with buffer + 1% DMSO.

  • Spectral Scan: Record absorbance from 220 nm to 500 nm.

    • Observation: Look for the primary band at ~260 nm.[3] If the spectrum is flat or noisy <240 nm, your buffer may be absorbing (common with impure buffers).

  • Linearity Check (Self-Validation): Dilute the sample 50% with the blank. Measure again.

    • Pass Criteria: The absorbance at

      
       must decrease by exactly 50% (
      
      
      
      2%). If it drops by >50% (e.g., 60%), your compound was likely aggregated (dimerized) in the higher concentration, and the data is invalid.

References

  • Theoretical & Computational Analysis

    • Dymińska, L. et al. "Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products."[4] Journal of Natural Products, 2013.[4] Link

  • Solvatochromism & ESIPT Mechanisms

    • Zhang, J. et al. "Exploring the excited state behavior for 2-(phenyl)imidazo[4,5-c]pyridine in methanol solvent." Spectrochimica Acta Part A, 2017. Link

  • Synthesis & Derivative Characterization

    • Liu, Y. et al. "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link

  • Comparative Isomer Data (Imidazo[4,5-b]pyridine)

    • Hranjec, M. et al. "Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes." Dyes and Pigments, 2016. Link

Sources

Technical Guide: Validating Regio-Selectivity in the Synthesis of 3-Methyl-3H-Imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

The imidazo[4,5-c]pyridine scaffold is a critical bioisostere of purine, widely employed in kinase inhibitors and antiviral agents. However, the introduction of a methyl group at the imidazole ring presents a classic regioselectivity problem.

The tautomeric equilibrium of the parent imidazo[4,5-c]pyridine allows alkylation at either the N1 or N3 position. While N1-methylation is often thermodynamically favored due to steric repulsion between the N3-substituent and the pyridine nitrogen (N5) lone pair, the N3-methyl isomer (3-methyl-3H-imidazo[4,5-c]pyridine) is frequently the desired pharmacophore for specific target binding pockets.

This guide compares the Direct Alkylation approach against a Rational De Novo Synthesis , providing the definitive NMR protocols required to validate the resulting regio-chemistry.

Structural Analysis & Regio-Selectivity

The core challenge lies in the asymmetry of the pyridine ring fusion. Unlike benzimidazoles, the fused pyridine ring creates distinct electronic and steric environments for N1 and N3.

  • N1 Position (Distal): Located near C7. Sterically more accessible.

  • N3 Position (Proximal): Located near C4 and the pyridine nitrogen (N5). Subject to lone-pair repulsion (the "peri-effect").

Comparison of Methodologies
FeatureMethod A: Direct AlkylationMethod B: De Novo Cyclization
Strategy Alkylation of parent heterocycleRing closure of N-methylated precursor
Reagents MeI / K₂CO₃ / DMF3-fluoro-4-nitropyridine / MeNH₂
Selectivity Low (Typically 3:1 to 6:1 favoring N1)Absolute (100% N3)
Yield High (combined), Low (isolated N3)Moderate (multi-step linear yield)
Purification Difficult HPLC/Column separationSimple filtration/crystallization
Scalability Poor (due to separation costs)High (robust chemistry)

Experimental Protocols

Method A: Direct Alkylation (The Baseline)

Use this method for rapid generation of both isomers for biological screening standards.

  • Dissolution: Dissolve imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at ambient temperature for 30 mins.

  • Alkylation: Add Iodomethane (MeI) (1.1 eq) dropwise.

  • Reaction: Stir at 25°C for 4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with water, extract with EtOAc.

  • Purification (Critical): The crude material will contain a mixture of N1-Me (Major) and N3-Me (Minor). Separation requires flash chromatography (DCM:MeOH gradient).

Method B: Rational De Novo Synthesis (The Targeted Route)

Use this method for scale-up of the specific 3-methyl isomer.

  • Displacement: React 3-fluoro-4-nitropyridine with methylamine (2.0 eq) in THF at 0°C. The nitro group activates the 3-position for nucleophilic aromatic substitution (SNAr), yielding 3-(methylamino)-4-nitropyridine .

    • Note: If 3-fluoro is unavailable, 3-chloro-4-nitropyridine can be used but requires harsher conditions (heat).

  • Reduction: Hydrogenate (H₂, Pd/C) or reduce with Fe/NH₄Cl to obtain 3-(methylamino)-4-aminopyridine .

  • Cyclization: Reflux the diamine in triethyl orthoformate (TEOF) with a catalytic amount of p-TsOH.

  • Result: The methyl group is "locked" on the amine ortho to the pyridine nitrogen before the ring closes, guaranteeing the 3-methyl-3H regio-chemistry.

Visualization of Pathways[2]

SynthesisPathways Start_Direct Parent Imidazo[4,5-c]pyridine Direct_Step MeI, K2CO3 (Direct Alkylation) Start_Direct->Direct_Step Mixture Mixture of Isomers (Requires Separation) Direct_Step->Mixture Product_N1 1-Methyl Isomer (Major Product) Mixture->Product_N1 ~80% Product_N3 3-Methyl Isomer (Target) Mixture->Product_N3 ~20% Start_DeNovo 3-Fluoro-4-nitropyridine Step1 1. MeNH2 (SNAr) 2. Reduction Start_DeNovo->Step1 Intermediate 3-(methylamino)- 4-aminopyridine Step1->Intermediate Step2 Triethyl Orthoformate (Cyclization) Intermediate->Step2 Step2->Product_N3 100% Regio-control

Figure 1: Comparison of Direct Alkylation (non-selective) vs. De Novo Synthesis (regio-controlled).

Validation: The "Smoking Gun" NMR Protocol

Do not rely solely on chemical shift prediction. The definitive assignment requires 2D NMR (NOESY) to correlate the methyl protons with the specific protons on the pyridine ring.

The Logic of Assignment
  • 3-Methyl Isomer (Target): The N3-Methyl group is spatially proximate to H4 and H2 .

  • 1-Methyl Isomer (Alternative): The N1-Methyl group is spatially proximate to H7 and H2 .

Distinguishing H4 vs. H7
  • H4 (Pyridine): Appears as a singlet (or doublet with very small coupling) because there is no proton on the adjacent N5 or C3a. It is typically downfield due to the adjacent pyridine nitrogen.

  • H7 (Pyridine): Appears as a doublet (

    
     Hz) due to coupling with H6.
    
Validation Workflow
ExperimentObservation for 3-Methyl IsomerObservation for 1-Methyl Isomer
1H NMR Methyl singlet at

3.8-4.0 ppm
Methyl singlet at

3.8-4.0 ppm
1H NMR (Aromatic) H4 singlet/small doubletH7 doublet (

Hz)
NOESY (Key) Strong NOE between Methyl & H4 Strong NOE between Methyl & H7
NOESY (Secondary) NOE between Methyl & H2NOE between Methyl & H2
NOE Correlation Diagram

NOE_Logic Me_Group N-Methyl (Protons) H2 H-2 (Imidazole) Me_Group->H2 Common to Both H4 H-4 (Pyridine Singlet) Me_Group->H4 DEFINES 3-METHYL (Target) H7 H-7 (Pyridine Doublet) Me_Group->H7 DEFINES 1-METHYL (Undesired)

Figure 2: NOESY correlations required for structural assignment. Green path confirms the 3-methyl isomer.

References

  • Pokhodylo, N. T., et al. "Regioselective synthesis of 1- and 3-substituted imidazo[4,5-c]pyridines." Journal of Heterocyclic Chemistry, 2013.

  • Townsend, L. B., et al. "Imidazo[4,5-c]pyridines: synthesis and biological activity." Chemical Reviews, 1990.

  • Bonnac, L., et al. "Structure-Activity Relationships of Imidazo[4,5-c]pyridine Analogues." Journal of Medicinal Chemistry, 2007.

  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts and Coupling Constants for Heterocycles." University of Wisconsin-Madison Chemistry.

Sources

Safety Operating Guide

3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde (CAS: 57805-99-9) down the drain or in general trash.[1] This compound is a heterocyclic aromatic aldehyde with specific reactivity profiles that require segregation into Hazardous Organic Waste streams.

  • Primary Hazard: Skin/Eye Irritant, Potential Respiratory Irritant (STOT SE 3).[2][3]

  • Chemical Incompatibility: Strong Oxidizers (reaction with aldehyde), Strong Acids (exothermic reaction with basic pyridine/imidazole nitrogens).[1][3]

  • Disposal Code: Classify as Non-Halogenated Organic Waste .

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the "why" behind the disposal protocols. This compound possesses two distinct functional moieties that dictate its waste compatibility: the aldehyde group (C=O) and the imidazopyridine core .[1]

FeatureSpecificationOperational Implication
Chemical Name 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehydeCorrect labeling is mandatory for EHS compliance.
CAS Number 57805-99-9 Use this for waste manifesting.[1]
Molecular Formula C₈H₇N₃OHigh Nitrogen content; do not mix with nitrosating agents.
Reactivity Aldehyde (Reductive/Oxidative potential)Segregate from oxidizers (e.g., Nitric Acid, Peroxides) to prevent fire/explosion risk.[3]
Basicity Pyridine/Imidazole NitrogenSegregate from strong acids to prevent exothermic splashing.
Physical State Solid (typically yellow/tan)Dust control measures required during transfer.[1]

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system.[1] By following the segregation logic, you automatically prevent the most common chemical incompatibility accidents.

Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, spilled solids, or contaminated weighing boats.[3]

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Double Containment: Place the primary container into a secondary clear plastic bag (zip-lock style).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde" (Do not use abbreviations).[1][4][5][6]

    • Hazard Checkboxes: [x] Irritant [x] Toxic.[1][3]

  • Storage: Place in the Solid Hazardous Waste drum.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC waste containing the compound.[1]

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).[3]

  • Segregation:

    • If Halogenated Solvent (DCM, Chloroform): Dispose in Halogenated Waste stream.[3]

    • If Non-Halogenated Solvent (Methanol, Acetone, DMSO): Dispose in Non-Halogenated Organic stream.[3]

  • pH Check (Critical): Ensure the waste solution is not highly acidic (pH < 2). If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent drum pressurization.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., Acetone).[3]

  • Rinsate Disposal: Pour all rinsate into the Non-Halogenated Organic Waste container.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Discard the clean, dry container in the glass/plastic recycling or trash, depending on facility rules.

Visual Logic: Waste Segregation Decision Tree

The following diagram illustrates the decision logic for segregating this specific compound to avoid incompatibility incidents.

WasteSegregation Start Start: Waste Material (3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidPack 1. Double Bag (Polyethylene) 2. Label 'Toxic/Irritant' Solid->SolidPack SolidBin Dispose in Solid Hazardous Waste Drum SolidPack->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Warning CRITICAL: Do NOT mix with Nitric Acid or Peroxides Liquid->Warning Safety Check Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Caption: Decision tree for segregating 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde waste streams based on physical state and solvent composition.

Emergency Contingencies: Spill Response

In the event of a spill, speed and containment are key. The aldehyde functionality makes this compound pungent and potentially irritating to mucous membranes.

PPE Required: Nitrile gloves (double gloving recommended), Safety Goggles, Lab Coat, N95 or P100 respirator (if dust is visible).[3]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, Mask) Evacuate->PPE Contain 3. Containment Cover with absorbent pads or vermiculite PPE->Contain Clean 4. Cleanup Sweep/Scoop into sealed bag Contain->Clean Wash 5. Decontamination Wash area with soap & water (Collect rinsate) Clean->Wash Disposal 6. Dispose as Hazardous Solid Waste Wash->Disposal

Caption: Operational workflow for managing accidental spills of imidazopyridine aldehydes.

Deactivation (Advanced Protocol)

Note: This section is for facilities requiring on-site deactivation before disposal.[1] Do not attempt without EHS approval.[1]

The aldehyde group can be oxidized to a carboxylic acid (3-methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid), which is generally less reactive and more stable.[1]

  • Dissolution: Dissolve the waste material in water or aqueous acetone.

  • Oxidation: Slowly add a dilute solution of Potassium Permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) while stirring.[1]

    • Observation: The purple color of KMnO₄ will turn brown (MnO₂) as the aldehyde oxidizes.[1]

  • Filtration: Filter off the manganese dioxide sludge (if using KMnO₄).[1]

  • Disposal: The filtrate can now be neutralized and disposed of in aqueous waste (check local regulations), or more commonly, collected as Aqueous Hazardous Waste .

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: Imidazo[4,5-b]pyridine derivatives (Structural Analog Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound Class: Heterocyclic Aromatic Aldehyde Physical State: Solid (typically off-white to yellow powder) Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Skin Sensitization. Storage Requirement: 2-8°C, under inert atmosphere (Argon/Nitrogen).

Immediate Directive: Treat 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde as a high-potency sensitizer and labile intermediate . The aldehyde moiety renders this compound susceptible to air-oxidation (forming the corresponding carboxylic acid) and nucleophilic attack (covalent binding to proteins), which drives its potential for contact dermatitis.[1]

Chemical Hazard Analysis (The "Why")

To select the correct PPE, we must understand the mechanism of hazard.

  • The Aldehyde Functionality (-CHO): Aldehydes are electrophilic. Biologically, they can react with amine groups on proteins (Schiff base formation). This reactivity is the root cause of skin sensitization (allergic contact dermatitis) . Standard latex gloves offer poor protection against organic aldehydes over time.

  • The Imidazopyridine Core: This fused ring system is a common scaffold in kinase inhibitors and bioactive molecules. Until specific toxicology data rules it out, you must assume potential bioactivity (toxicity upon ingestion or absorption).

  • Air Sensitivity: Upon exposure to atmospheric oxygen, the aldehyde oxidizes to 3-methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid. While less toxic, this degrades your sample purity.

Personal Protective Equipment (PPE) Stratification[2]

Do not rely on generic "safety gear." Use this stratified approach based on the task.

Table 1: Task-Based PPE Specifications
PPE ComponentStandard Handling (Weighing/Transfer)High-Risk (Spill Cleanup/Aerosol Generation)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or High-grade ButylNitrile degrades upon prolonged exposure to concentrated aldehydes. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesSafety glasses are insufficient. Aldehyde dust/vapors are lachrymators (tear-inducing) and irritants.
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or Full-Face Respirator with OV/P100 CartridgesInhalation of dust causes immediate respiratory tract irritation.
Body Defense Lab Coat (Cotton/Poly blend), closed-toe shoesTyvek® Coveralls + Shoe CoversPrevents migration of particles to personal clothing/home environment.

Operational Workflow: A Self-Validating System

This protocol is designed to be self-validating : if you cannot perform a step (e.g., you smell the compound), the system has failed, and you must stop.

Phase 1: Pre-Operational Check
  • Verify Airflow: Ensure Fume Hood is operating at standard face velocity (0.5 m/s or 100 fpm).

  • Static Control: This powder is likely static-prone. Use an ionizing bar or anti-static gun if available. Do not use plastic spatulas; use stainless steel or nickel to ground the charge.

Phase 2: Weighing & Transfer (The Critical Step)

Goal: Prevent hydrolysis and inhalation.

  • Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold aldehyde vial condenses atmospheric moisture, accelerating hydration to the gem-diol or oxidation.

  • Weigh inside the fume hood.

  • The "Clean-Dirty" Hand Rule: Keep your "dirty" hand (handling the spatula/vial) inside the hood. Use your "clean" hand (outer glove removed if necessary) to touch the balance keypad.

Phase 3: Reaction & Quenching
  • Inertion: Run all reactions under Nitrogen or Argon.

  • Quenching: If you have unreacted aldehyde residue, do not dispose of it directly.

    • Protocol: Treat the residue with a dilute solution of Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[2][3][4] Bisulfite forms a water-soluble adduct with the aldehyde, significantly lowering its volatility and reactivity before disposal.

Phase 4: Waste Disposal[4][7]
  • Solid Waste: Segregate into "Hazardous Solid - Toxic."

  • Liquid Waste: "Flammable/Organic Solvent." Do not mix with strong oxidizers (e.g., Nitric acid) as aldehydes can react exothermically.

Visualized Workflows

Diagram 1: Risk Assessment & PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde State_Check Is the compound in Solution or Solid Powder? Start->State_Check Solid Solid (Powder) State_Check->Solid Powder Solution Solution (Dissolved) State_Check->Solution Liquid Risk_Dust Risk: Inhalation of Dust Risk: Static Dispersion Solid->Risk_Dust Risk_Splash Risk: Skin Absorption Risk: Splash to Eyes Solution->Risk_Splash Action_Solid REQUIRED: 1. Fume Hood (Sash < 18") 2. Anti-static Spatula 3. Double Nitrile Gloves Risk_Dust->Action_Solid Action_Liquid REQUIRED: 1. Chemical Splash Goggles 2. Double Nitrile (Change immediately on splash) 3. Impervious Lab Coat Risk_Splash->Action_Liquid

Caption: Decision logic for selecting PPE based on the physical state of the aldehyde intermediate.

Diagram 2: Operational Lifecycle (Cradle-to-Grave)

Operational_Lifecycle Storage Storage (2-8°C, Argon) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Step 1 Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Step 2 Reaction Reaction (Inert Atmosphere) Weighing->Reaction Step 3 Quench Quench Residue (Sodium Bisulfite Wash) Reaction->Quench Step 4 (Cleanup) Disposal Disposal (High Temp Incineration) Quench->Disposal Step 5

Caption: Step-by-step lifecycle ensuring chemical stability and operator safety from storage to disposal.[1][5][2][3][6][7][8][9][10][11][12][13]

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes .[14] Do not use alcohol (this increases skin permeability).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—aldehydes can cause corneal clouding.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum designated for hazardous chemicals.

  • Spill (Liquid): Absorb with vermiculite.[5] Neutralize with dilute sodium bisulfite if safe to do so.

References

  • Fisher Scientific. (2023).[13] Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde (Structural Analog). Retrieved from

  • Merck (Sigma-Aldrich). (2025). Safety Data Sheet: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde (Isomer Analog). Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aldehydes, Toxic. Retrieved from

  • CLEAPSS. (2022). Student Safety Sheets: Aldehydes. Retrieved from

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.